h-d-cys(trt)-oh
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYFMLKORXJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870994 | |
| Record name | S-(Triphenylmethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25683-09-4, 25840-82-8, 2799-07-7 | |
| Record name | S-(Triphenylmethyl)cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine, D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-Trityl-L-cysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-Trityl-L-cysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-Cys(Trt)-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of S-trityl-D-cysteine (H-D-Cys(Trt)-OH), a critical building block in modern peptide synthesis and drug discovery.
Core Chemical Properties and Structure
This compound, systematically named (2S)-2-amino-3-(tritylthio)propanoic acid, is a protected form of the non-proteinogenic amino acid D-cysteine. The bulky trityl (triphenylmethyl) group on the thiol side chain provides robust protection during peptide synthesis, preventing unwanted side reactions such as oxidation and disulfide bond formation. This protection is readily removed under acidic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols.
Chemical Structure
The structure of this compound is characterized by a chiral center at the alpha-carbon in the D-configuration and the S-trityl protected thiol group.
Molecular Structure of this compound
Caption: 2D representation of the this compound molecule.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-3-(tritylthio)propanoic acid | [1] |
| Synonyms | S-trityl-D-cysteine, D-Cys(Trt)-OH | [2] |
| CAS Number | 25840-82-8 | [2] |
| Molecular Formula | C₂₂H₂₁NO₂S | [2] |
| Molecular Weight | 363.47 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 190 °C | [2] |
| Solubility | Sparingly soluble in water (0.022 g/L at 25°C). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [3] |
| Optical Rotation | [α]20/D = -60 ± 2º (c=1.108 in MeOH) | [2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), the alpha-proton of the cysteine backbone, and the beta-protons adjacent to the sulfur atom.
-
¹³C NMR: The carbon NMR would display signals corresponding to the carbons of the trityl group, the carbonyl carbon of the carboxylic acid, the alpha-carbon, and the beta-carbon of the cysteine residue.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, C=O stretching of the carboxylic acid, and C-S stretching.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak corresponding to the molecule's mass.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent deprotection of the trityl group in peptide synthesis.
Synthesis of this compound
The synthesis of S-trityl-D-cysteine is typically achieved by reacting D-cysteine with triphenylmethanol in the presence of an acid.[3]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve D-cysteine (1.0 equivalent) in trifluoroacetic acid (TFA).
-
Addition of Trityl Source: To the stirred solution, add triphenylmethanol (1.0 equivalent) at room temperature.
-
Reaction: Allow the reaction to proceed with stirring at room temperature for approximately 2 hours.
-
Work-up: Cool the reaction mixture to 0°C in an ice bath.
-
Precipitation: Slowly add anhydrous diethyl ether to the cooled reaction mixture.
-
Neutralization: While stirring, carefully add 4 N aqueous sodium hydroxide solution dropwise to adjust the pH to between 4 and 5. This will induce the precipitation of the product.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid product with cold water and diethyl ether to remove any unreacted starting materials and byproducts. Dry the product under vacuum to yield S-trityl-D-cysteine.
Deprotection of the S-Trityl Group in Peptide Synthesis
The removal of the S-trityl group is a critical step in the synthesis of cysteine-containing peptides. This is typically performed concurrently with the cleavage of the peptide from the solid-phase resin using a strong acid cocktail containing scavengers.
Workflow for S-Trityl Deprotection and Peptide Cleavage
References
An In-Depth Technical Guide to H-D-Cys(Trt)-OH: Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the physicochemical properties of S-Trityl-D-cysteine, commonly abbreviated as H-D-Cys(Trt)-OH. This compound is a protected derivative of the amino acid D-cysteine, a crucial component in many peptide synthesis and drug discovery applications. The trityl (Trt) group serves as a bulky and acid-labile protecting group for the thiol side chain of cysteine, preventing unwanted side reactions during chemical synthesis.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C22H21NO2S[1][2][3] |
| Molecular Weight | 363.47 g/mol [1][4][5][6] |
| Synonyms | S-Trityl-D-cysteine, D-Cysteine(Trt)-OH[2][3] |
| CAS Number | 25840-82-8[1][2][3] |
Structural Representation
To understand the spatial arrangement and functional components of this compound, a logical diagram illustrating the connectivity of its core moieties is provided. The molecule is composed of a central D-cysteine backbone, with its thiol group protected by a triphenylmethyl (trityl) group.
Caption: Logical relationship of this compound components.
Experimental Considerations
Methodology for Deprotection:
The removal of the S-trityl group is a critical step in many synthetic workflows. A standard protocol involves acid-catalyzed cleavage.
-
Reagent Preparation: A common deprotection cocktail consists of trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water. A typical mixture is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v). The scavengers are essential to capture the released trityl cations, preventing side reactions with other nucleophilic residues like tryptophan.
-
Reaction Conditions: The protected peptide or compound is dissolved in the deprotection cocktail. The reaction is typically stirred at room temperature.
-
Monitoring: The progress of the deprotection can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to ensure complete removal of the trityl group.
-
Work-up: Following complete deprotection, the TFA is typically removed under a stream of nitrogen or by rotary evaporation. The deprotected product is then precipitated and washed with cold diethyl ether to remove the scavengers and cleaved trityl groups.
-
Purification: The final product is often purified using preparative HPLC to achieve high purity.
This guide serves as a foundational resource for professionals working with this compound. Accurate knowledge of its molecular weight and formula is paramount for successful experimental design and execution in the fields of peptide chemistry and drug development.
References
The Solubility Profile of H-D-Cys(Trt)-OH: A Technical Guide for Researchers
An in-depth analysis of the solubility characteristics of S-Trityl-D-Cysteine (H-D-Cys(Trt)-OH), a critical building block in peptide synthesis and drug development. This guide provides quantitative solubility data, detailed experimental protocols for solubility determination, and an exploration of its biological context.
Introduction
This compound, or S-Trityl-D-Cysteine, is a protected form of the amino acid D-cysteine. The bulky trityl group on the sulfur atom prevents unwanted side reactions during peptide synthesis, making it a valuable reagent for the creation of complex peptides and peptidomimetics. Understanding its solubility in various solvents is paramount for optimizing reaction conditions, purification protocols, and formulation development. This technical guide consolidates available solubility data, outlines standard experimental methodologies for its determination, and provides insight into its mechanism of action as a kinesin Eg5 inhibitor.
Quantitative Solubility Data
The solubility of this compound has been reported in a limited number of solvents, with Dimethyl Sulfoxide (DMSO) being the most common. However, discrepancies exist in the reported values, which may be attributable to variations in experimental conditions such as temperature, purity of the compound, and the presence of moisture. The solubility of the L-enantiomer, H-L-Cys(Trt)-OH, is also included for comparative purposes, as it is expected to have similar physical properties.
| Solvent | Compound | Reported Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | This compound | 100 mg/mL[1] | 275.13 mM | Ultrasonic treatment may be required. Hygroscopic DMSO can significantly impact solubility.[1] |
| H-L-Cys(Trt)-OH | ≥124.4 mg/mL[2] | ≥342.2 mM | ||
| H-L-Cys(Trt)-OH | 5 mg/mL[3] | 13.75 mM | Use of fresh DMSO is recommended as moisture can reduce solubility.[3] | |
| H-L-Cys(Trt)-OH | up to 20 mg/ml[4] | up to 55.0 mM | ||
| Methanol | H-L-Cys(Trt)-OH | ~1 mg/mL[5] | ~2.75 mM | The solvent should be purged with an inert gas.[5] |
Note: The significant variations in reported DMSO solubility highlight the importance of empirical determination for specific applications.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, standardized experimental protocols are essential. The following are widely accepted methods for determining the thermodynamic and kinetic solubility of compounds like this compound.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method, established by Higuchi and Connors, is considered the gold standard for determining thermodynamic (equilibrium) solubility.[6] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, DMF, DCM, Methanol, Ethanol, Acetonitrile, aqueous buffers)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Analytical method for concentration determination (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the suspension to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[7] This method measures the concentration at which a compound precipitates out of solution under specific conditions.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Automated liquid handler (optional)
-
Plate reader capable of detecting turbidity or light scattering
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume of the DMSO stock solutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effect.
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Biological Context: Inhibition of Mitotic Kinesin Eg5
Both the D- and L-enantiomers of S-trityl-cysteine have been identified as potent and specific inhibitors of the human mitotic kinesin Eg5.[8] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[8][9] Inhibition of Eg5 leads to a characteristic mitotic arrest with the formation of monoastral spindles, which ultimately can trigger apoptosis in proliferating cells.[8][10] This makes Eg5 an attractive target for cancer chemotherapy.
Signaling Pathway of Eg5 Inhibition by S-Trityl-Cysteine
The following diagram illustrates the conceptual pathway of Eg5 inhibition by S-trityl-cysteine and its downstream consequences. S-trityl-cysteine acts as an allosteric inhibitor, binding to a pocket on the Eg5 motor domain distinct from the ATP and microtubule binding sites.[9][11] This binding event prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules, leading to mitotic arrest. In some cancer models, downstream effects on survival pathways such as the PI3K-Akt pathway have been observed.[12][13]
Experimental Workflow for Assessing Eg5 Inhibition
The following workflow outlines the key steps in evaluating the inhibitory activity of a compound like this compound against Eg5.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. chembk.com [chembk.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scispace.com [scispace.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Negative Modulation of the Angiogenic Cascade Induced by Allosteric Kinesin Eg5 Inhibitors in a Gastric Adenocarcinoma In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to H-D-Cys(Trt)-OH for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-D-Cys(Trt)-OH, a critical building block in modern peptide chemistry. This document covers its fundamental properties, supplier information, applications in solid-phase peptide synthesis (SPPS), and its relevance in the field of drug development.
Core Properties of this compound
This compound, chemically known as S-trityl-D-cysteine, is a derivative of the amino acid D-cysteine where the thiol group is protected by a triphenylmethyl (trityl) group. This protection is essential to prevent unwanted side reactions during peptide synthesis.
| Property | Value | Reference |
| CAS Number | 25840-82-8 | [1][2] |
| Molecular Formula | C22H21NO2S | [1][2] |
| Molecular Weight | 363.47 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Synonyms | S-Trityl-D-cysteine, D-Cysteine(Trt)-OH | [2] |
Supplier Information
This compound is commercially available from a variety of suppliers specializing in reagents for peptide synthesis and chemical research. Notable suppliers include:
-
MedchemExpress
-
P&S Chemicals
-
Aapptec Peptides
-
Protheragen
-
Carbolution
-
ChemicalBook
This compound in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The trityl protecting group offers a key advantage due to its acid lability, allowing for its removal during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).
Experimental Workflow for SPPS using this compound
The following diagram outlines the typical workflow for incorporating an this compound residue into a peptide chain during SPPS.
Detailed Methodologies
Fmoc Deprotection:
-
The resin-bound peptide is treated with a 20% solution of piperidine in dimethylformamide (DMF) for 5-20 minutes to remove the N-terminal Fmoc protecting group.
-
The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Coupling of this compound:
-
This compound is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in the presence of a base such as N,N-diisopropylethylamine (DIEA).
-
The activated amino acid solution is added to the deprotected resin-bound peptide, and the mixture is agitated for 1-2 hours to facilitate amide bond formation.
-
A Kaiser test can be performed to confirm the completion of the coupling reaction.
Cleavage and Trityl Deprotection:
-
The final peptide is cleaved from the solid support, and the trityl and other side-chain protecting groups are removed simultaneously using a cleavage cocktail.
-
A common cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive trityl cations released during deprotection, preventing side reactions.
-
For peptides containing multiple cysteine residues, 1,2-ethanedithiol (EDT) can be added to the cocktail to minimize oxidation.
Minimizing Racemization
A significant challenge in peptide synthesis is the potential for racemization, the conversion of a stereoisomer into a mixture of enantiomers. Cysteine residues are particularly susceptible to racemization during the activation and coupling steps. The extent of racemization is highly dependent on the coupling reagents, base, and solvent used.
| Coupling Reagent | Base/Additive | S-Protecting Group | % Epimer (D-form) | Reference |
| TBTU | DIEA | Trt | 2.6 | [3] |
| TBTU | NMM | Trt | 1.8 | [3] |
| TBTU | TMP | Trt | 0.4 | [3] |
| DIPCDI | HOBt | Trt | 0.3 | [3] |
| PPAA | Collidine | Trt | 0.2 | [3] |
TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Collidine; DIPCDI: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; PPAA: Phosphonic acid anhydride. Data from a model peptide synthesis.
The data indicates that the choice of base significantly impacts the level of racemization, with sterically hindered bases like collidine (TMP) and the use of carbodiimide activators like DIPCDI with HOBt leading to lower levels of epimerization.
Applications in Drug Development
The incorporation of D-amino acids, such as D-cysteine, into peptide-based drug candidates is a key strategy for enhancing their therapeutic potential. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short half-life.
The inclusion of this compound in the synthesis of therapeutic peptides confers resistance to enzymatic degradation. This increased stability leads to a longer plasma half-life and improved pharmacokinetic profiles of the drug candidate.
Furthermore, the L-enantiomer of Cys(Trt)-OH has been identified as an inhibitor of the mitotic kinesin Eg5, a target for anticancer drug development. While the direct biological activity of this compound itself is not as extensively studied, its role as a building block for creating more stable and potent peptide therapeutics is of significant interest to drug development professionals. The ability to create peptides with specific D-cysteine placements allows for the fine-tuning of their structure and function, potentially leading to improved efficacy and reduced side effects.
The following diagram illustrates the logical relationship between the use of this compound and the desired outcomes in drug development.
References
The Cornerstone of Cysteine-Containing Peptide Synthesis: A Technical Guide to H-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the incorporation of cysteine residues presents a unique set of challenges and opportunities. The nucleophilic thiol side chain of cysteine is both a key functional element, crucial for forming disulfide bridges that dictate tertiary structure and biological activity, and a primary site for undesirable side reactions. Effective protection of this thiol group is therefore paramount for a successful synthetic strategy. This in-depth technical guide elucidates the fundamental principles and practical applications of H-D-Cys(Trt)-OH, a cornerstone building block in modern solid-phase peptide synthesis (SPPS).
The Trityl Group: A Robust Shield for Cysteine's Thiol
The trityl (Trt) group, a triphenylmethyl moiety, serves as a highly effective and widely used protecting group for the sulfhydryl side chain of cysteine. Its utility in Fmoc-based SPPS is underpinned by a set of key chemical properties:
-
Base Stability: The Trt group is stable to the basic conditions required for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF), ensuring the integrity of the cysteine side chain throughout the iterative cycles of peptide elongation.[2]
-
Steric Hindrance: The bulky nature of the trityl group provides excellent steric protection, effectively shielding the thiol from participating in unwanted side reactions during synthesis.[2]
Quantitative Data on Performance
The performance of this compound in peptide synthesis can be evaluated through several key metrics, most notably the degree of racemization during coupling and the efficiency of cleavage and deprotection.
Table 1: Racemization of Fmoc-Cys(Trt)-OH with Various Coupling Reagents
| Coupling Reagent/Method | Base | % D-Isomer Formation (Racemization) | Reference |
| DIPCDI/Oxyma Pure | - | 3.3% | [3] |
| HCTU/DIEA (Microwave, 50°C) | DIEA | 10.9% | [3] |
| HCTU/DIEA (Microwave, 80°C) | DIEA | 26.6% | [3] |
| PyBop/DIPEA | DIPEA | Comparable to Fmoc derivatives | [3] |
| EDCI/HOBt | - | Comparable to Fmoc derivatives | [3] |
| HATU/DIPEA | DIPEA | Comparable to Fmoc derivatives | [3] |
Table 2: Impact of Cleavage Conditions on Side-Product Formation for Cys(Trt)-Containing Peptides
| Cleavage Cocktail | Temperature | Time | C-terminal Cys S-t-butylation (%) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 25°C | 1h | 15.4% | [4] |
| TFA/TIS/H₂O (95:2.5:2.5) | 40°C | 2h | 32.3% | [4] |
| TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5) | Room Temp | 30 min | 29.7% | [4] |
Experimental Protocols
Coupling of Fmoc-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
This protocol outlines the manual coupling of Fmoc-D-Cys(Trt)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-D-Cys(Trt)-OH
-
Peptide-resin with a free amine
-
Coupling reagent (e.g., DIC/Oxyma Pure)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.
-
Washing: After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Cleavage and Deprotection of a Cys(Trt)-Containing Peptide from the Resin
This protocol describes the final cleavage of the peptide from the solid support and the simultaneous removal of the Trt group and other acid-labile protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/v/v/v)[5]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.
-
Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether twice to remove scavengers and byproducts. Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Analysis of Peptide Purity by RP-HPLC
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.[6]
-
HPLC Analysis:
-
Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration.
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).[7]
-
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.[8]
Visualizing Core Concepts
Caption: Experimental workflow for Fmoc-based solid-phase peptide synthesis (SPPS) of a peptide containing this compound.
Caption: Mechanism of Trityl group cleavage and the essential role of scavengers like TIS.
Caption: Signaling pathway of Eg5 kinesin inhibition by S-trityl-L-cysteine, leading to mitotic arrest.
Conclusion
This compound is an indispensable tool in the synthesis of cysteine-containing peptides. Its robust protection of the thiol side chain, coupled with its straightforward deprotection under standard cleavage conditions, makes it a reliable and cost-effective choice for both routine and complex peptide synthesis. A thorough understanding of its chemical properties, potential side reactions, and optimized experimental protocols, as outlined in this guide, is crucial for researchers and drug development professionals to harness its full potential in advancing peptide-based therapeutics and scientific discovery. The judicious selection of coupling reagents and cleavage cocktails, informed by quantitative data, will ultimately lead to higher purity, improved yields, and the successful synthesis of target peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide to Trityl Protection of Cysteine for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a fundamental cornerstone in modern peptide synthesis and drug development. For the amino acid cysteine, with its highly reactive thiol side chain, effective protection is paramount to prevent unwanted side reactions and ensure the precise assembly of complex peptide sequences. Among the arsenal of available thiol-protecting groups, the trityl (Trt) group stands out for its widespread application, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of trityl protection for cysteine.
Core Principles of the Trityl Protecting Group
The trityl group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group. Its primary function in peptide synthesis is to shield the nucleophilic thiol group of the cysteine side chain, thereby preventing undesired oxidation to form premature disulfide bonds or other side reactions.[1]
Key Characteristics:
-
Acid Labile: The Trt group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the solid support in Fmoc SPPS.[1]
-
Base Stability: It is stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[1] This orthogonality is a key advantage of the Fmoc/Trt strategy.
-
Steric Hindrance: The bulkiness of the trityl group provides excellent steric protection for the thiol functionality.[1]
Applications in Peptide Synthesis and Drug Development
The trityl group is instrumental in the synthesis of peptides containing cysteine residues. Its application prevents a range of potential side reactions, thereby enhancing the purity and yield of the final peptide.[1]
-
Solid-Phase Peptide Synthesis (SPPS): Fmoc-Cys(Trt)-OH is a standard building block in Fmoc-based SPPS for the synthesis of peptides containing free thiol groups.[1] The Trt group remains intact during the iterative cycles of peptide chain elongation and is conveniently removed during the final cleavage step.
-
Regioselective Disulfide Bond Formation: In the synthesis of peptides with multiple disulfide bonds, the trityl group can be used in combination with other orthogonal protecting groups (e.g., Acm, StBu).[2] This allows for the selective deprotection and formation of disulfide bridges in a controlled manner.[3]
-
Drug Development: S-trityl-L-cysteine (STLC) itself has been identified as a potent inhibitor of the mitotic kinesin Eg5, a target for cancer chemotherapy.[4][5][6] This has spurred interest in the development of STLC derivatives as potential anticancer agents.[7][8]
Quantitative Data on Trityl and Related Protecting Groups
The acid lability of the trityl group can be modulated by introducing electron-donating groups to the phenyl rings, leading to derivatives with varying degrees of acid sensitivity. This allows for finer control over deprotection strategies.
| Protecting Group | Structure | Relative Acid Lability | Typical Deprotection Conditions | Deprotection Time | Yield | Notes |
| Trityl (Trt) | Triphenylmethyl | Least Labile | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-4 hours | >90% | Slowly cleaved by 1-3% TFA.[9] The high stability of the trityl cation can lead to incomplete deprotection; scavengers are crucial.[10] |
| 4-Methoxytrityl (Mmt) | (4-Methoxyphenyl)diphenylmethyl | More Labile than Trt | 1% TFA in DCM/TIS (95:5 v/v) | Minutes | >95% | Useful for on-resin selective deprotection and cyclization.[9][11] |
| 4-Methyltrityl (Mtt) | (4-Methylphenyl)diphenylmethyl | More Labile than Trt | 1-2% TFA in DCM | Minutes | >95% | Offers intermediate lability between Trt and Mmt.[1] |
Experimental Protocols
This protocol describes the synthesis of the commonly used building block, Fmoc-Cys(Trt)-OH.[1]
Materials:
-
Fmoc-Cys-OH
-
Trityl chloride (Trt-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Cys-OH in a mixture of DCM and DMF.
-
Add DIPEA to the solution to act as a base.
-
Slowly add a solution of trityl chloride in DCM to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove DIPEA hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield pure Fmoc-Cys(Trt)-OH.
This protocol outlines the general steps for incorporating a trityl-protected cysteine into a peptide chain using manual Fmoc-SPPS.[1]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
Resin (e.g., Wang resin, Rink amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (including Fmoc-Cys(Trt)-OH for the desired position) (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether and dry the crude peptide.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
This protocol describes the oxidative deprotection of S-trityl cysteine to form a disulfide bond.[12]
Materials:
-
Trityl-protected peptide
-
Dichloromethane (DCM)
-
0.1 M solution of iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)
Procedure:
-
Dissolve the protected peptide in DCM (1 mL/mmol peptide).
-
Add the 0.1 M solution of iodine in DCM (22 mL/mmol peptide).
-
Stir for 5 minutes at room temperature.
-
Add the 0.2 M citrate buffer containing ascorbic acid (100 mL of buffer per mmol peptide) to quench the reaction.
-
Isolate the peptide by chromatography on a suitable column (e.g., Sephadex).
Visualizations
Caption: Chemical workflow for the protection and deprotection of a cysteine side chain using the trityl group.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a trityl-protected cysteine.
Caption: Logical relationship demonstrating the orthogonal protection strategy for regioselective disulfide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]
- 5. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
An In-depth Technical Guide to the Safe Handling of H-D-Cys(Trt)-OH
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for H-D-Cys(Trt)-OH (S-Trityl-D-cysteine), a protected amino acid derivative commonly utilized in peptide synthesis. Adherence to these guidelines is essential for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Disclaimer: Specific safety data for this compound is limited. This guide incorporates data from its L-enantiomer, H-Cys(Trt)-OH, and the closely related N-terminally protected compound, Fmoc-Cys(Trt)-OH. It is imperative to always consult the most current Safety Data Sheet (SDS) provided by your specific supplier and to conduct a thorough risk assessment before handling this chemical.[1]
Hazard Identification and Potential Health Effects
While some suppliers do not classify this compound as a hazardous substance under OSHA or GHS regulations, it is prudent to handle it with care as potential hazards may not be fully investigated.[2][3] The primary risks are associated with physical contact and inhalation of the powder.
Potential Health Effects Summary [2]
| Exposure Route | Potential Effects |
| Inhalation | May be harmful if inhaled. Can cause respiratory tract irritation. |
| Skin Contact | May be harmful if absorbed through the skin. Can cause skin irritation. |
| Eye Contact | May cause eye irritation. |
| Ingestion | May be harmful if swallowed. |
Note: No quantitative toxicological data (e.g., LD50) was available in the reviewed sources.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source(s) |
| Chemical Name | S-Trityl-D-cysteine | [4] |
| CAS Number | 25840-82-8 | [4][5][6] |
| Molecular Formula | C22H21NO2S | [4][5][6][7] |
| Molecular Weight | 363.47 g/mol | [5][7] |
| Appearance | White to off-white solid powder | [5] |
| Melting Point | 182-183°C (decomposes) | [7] |
| Solubility | Soluble in DMSO | [5][7][8] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintain the chemical's stability and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound, particularly in its powdered form.[3][9]
| Protection Type | Specification | Source(s) |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | [2][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use. | [2][3][9] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation. If significant dust is generated, a NIOSH-approved respirator should be used. | [1][2][9] |
General Handling Protocol
-
Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Don all required PPE.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation on the cold powder.[10][11]
-
Weighing & Dispensing: Handle the powder carefully to avoid creating dust.[7] Use anti-static weighing techniques if necessary.[1] Keep the container tightly sealed when not in use.[2][9]
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly. For dissolution in DMSO, ultrasonic agitation may be required.[5]
-
Cleanup: After handling, decontaminate all surfaces and equipment.
-
Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[2]
Storage Conditions
Proper storage is crucial for maximizing the shelf life and stability of this compound.
| Form | Temperature | Duration | Additional Considerations | Source(s) |
| Lyophilized Powder | -20°C | Up to 3 years | For maximum stability and long-term storage, -80°C is optimal. | [5][10][12] |
| 4°C | Up to 2 years | Suitable for shorter-term storage. | [5][10] | |
| In DMSO Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [5][11] |
| -20°C | Up to 1 month | Use within a shorter timeframe. | [5] |
Key Storage Practices:
-
Moisture: Store in a dry, well-ventilated place and keep containers tightly closed to prevent moisture uptake, which significantly decreases stability.[2][10][11]
-
Oxidation: As a cysteine derivative, this compound is prone to oxidation.[11] For long-term storage, purging the vial with an inert gas like nitrogen or argon is recommended.[11]
Emergency and First Aid Procedures
In case of accidental exposure, follow these first aid measures immediately.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention. | [2][13] |
| Skin Contact | Immediately wash the contaminated skin with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention. | [2][13] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][13] |
| Ingestion | Have the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician if feeling unwell. |
Spill Response Protocol
-
Evacuate & Secure: Immediately alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the powder into the air.
-
Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[2]
-
Contain & Clean: Gently sweep up the spilled solid material, avoiding dust formation.[2] Use absorbent materials for liquid spills.
-
Collect Waste: Place all contaminated materials into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[2][9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Do Not Use Drains: Do not allow the product or cleanup materials to enter drains.[2]
Disposal Considerations
All waste materials containing this compound must be managed as chemical waste.
-
Solid Waste: Collect all contaminated solid materials, such as weighing paper, pipette tips, and gloves, in a designated, leak-proof hazardous waste container.[3][9]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[3][9]
-
Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Disposal must be in accordance with all federal, state, and local environmental regulations.[2][9]
Visualized Experimental Workflows
The following diagrams illustrate standard workflows for handling and responding to spills involving this compound.
Caption: General workflow for handling this compound.
Caption: Step-by-step spill response workflow.
References
- 1. biovera.com.au [biovera.com.au]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. chembk.com [chembk.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 11. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 12. How to Safely and Effectively Store Research Peptides - Pure Peptides UK [purepeptidesuk.net]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Storage and Stability of H-D-Cys(Trt)-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the optimal storage conditions, stability profile, and analytical methodologies for H-D-Cys(Trt)-OH powder. Adherence to these guidelines is critical for maintaining the integrity, purity, and performance of this key amino acid derivative in research and drug development applications.
Core Principles of this compound Storage
This compound, or S-Trityl-D-cysteine, is a protected amino acid widely used in peptide synthesis. The trityl (Trt) protecting group on the thiol moiety is crucial for preventing unwanted side reactions but is also the primary determinant of the compound's stability. The key to preserving the quality of this compound powder is to mitigate the factors that can lead to its degradation, principally hydrolysis and oxidation.
Key Stability-Influencing Factors:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Moisture: The presence of water can lead to the hydrolysis of the compound.
-
Light: Exposure to light, particularly UV light, can promote photo-degradation.
-
Oxygen: The thiol group, even when protected, can be susceptible to oxidation.
Recommended Storage Conditions
To ensure the long-term stability of this compound powder, it is imperative to store it under controlled conditions. The following table summarizes the recommended storage parameters based on supplier datasheets and best practices for handling sensitive chemical reagents.
| Parameter | Long-Term Storage (> 6 months) | Short-Term Storage (< 6 months) |
| Temperature | -20°C | 2-8°C |
| Atmosphere | Inert gas (Argon or Nitrogen) | Tightly sealed container |
| Light Exposure | In the dark (amber vial) | In the dark (amber vial) |
| Moisture | Desiccated | Tightly sealed container |
Stability Profile of this compound Powder
While specific, publicly available long-term stability data for this compound powder is limited, a general stability profile can be inferred from the chemical nature of the S-trityl protecting group and standard practices in the pharmaceutical industry. The primary degradation pathway is the acid-catalyzed cleavage of the trityl group.
Expected Shelf-Life Under Recommended Conditions:
| Storage Temperature | Expected Shelf-Life |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Note: These are general estimates. For critical applications, it is recommended to re-test the purity of the material after prolonged storage.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound powder, particularly for use in GMP-regulated environments, a formal stability testing program should be implemented. This involves subjecting the powder to controlled environmental conditions and periodically analyzing its purity and degradation products.
Forced Degradation Study Protocol
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
Objective: To intentionally degrade this compound powder under various stress conditions to understand its degradation pathways.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound powder into separate, appropriate containers for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid powder at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m²) in a photostability chamber.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with an appropriate solvent (e.g., 50:50 acetonitrile:water) and analyze by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the purity of this compound and separating it from any degradation products.
Instrumentation and Parameters:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound powder in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizing Experimental Workflows and Logical Relationships
To provide a clearer understanding of the processes involved in ensuring the stability of this compound, the following diagrams illustrate key workflows.
Caption: Workflow for proper handling and storage of this compound powder.
Caption: Experimental workflow for a forced degradation study of this compound.
Conclusion
The stability of this compound powder is paramount for its successful application in research and development. By adhering to the recommended storage conditions of low temperature, protection from light and moisture, and the use of an inert atmosphere for long-term storage, the integrity of the compound can be maintained. Furthermore, the implementation of a robust stability testing program, including forced degradation studies and a validated stability-indicating HPLC method, will ensure the quality and reliability of this critical reagent.
The Strategic Role of H-D-Cys(Trt)-OH in Synthetic Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-D-Cys(Trt)-OH, a critical building block in synthetic peptide chemistry. The deliberate incorporation of a D-amino acid, in this case, D-cysteine, offers a strategic advantage in the design of therapeutic peptides and biochemical probes by enhancing proteolytic stability. The trityl (Trt) protecting group for the thiol side chain is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), enabling the controlled synthesis of complex cysteine-containing peptides. This document delves into the core chemical principles, provides detailed experimental protocols, presents quantitative data for process optimization, and illustrates relevant biological pathways and experimental workflows.
Core Concepts: The Chemistry of this compound
This compound, or S-trityl-D-cysteine, is a derivative of the non-proteinogenic amino acid D-cysteine where the sulfhydryl group is protected by a bulky trityl group. This protection is paramount to prevent unwanted side reactions of the highly nucleophilic thiol during peptide synthesis.
The Trityl Protecting Group: The triphenylmethyl (trityl) group is favored for its acid lability, allowing for its removal under relatively mild acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin in Fmoc-based SPPS.[1] The stability of the trityl cation formed upon cleavage necessitates the use of scavengers to prevent re-attachment to the deprotected cysteine thiol and to avoid side reactions with other sensitive residues like tryptophan and methionine.[2]
Quantitative Data for Synthesis Optimization
The efficiency of incorporating this compound and the integrity of the resulting peptide are influenced by several factors, most notably the choice of coupling reagents and cleavage conditions. The following tables summarize key quantitative data to aid in the optimization of synthetic protocols.
Table 1: Racemization of Fmoc-Cys(Trt)-OH with Various Coupling Reagents
| Coupling Reagent/Method | Base | D-Cys Formation (%) | Notes |
| DIPCDI/Oxyma Pure | - | 3.3 | Low level of racemization.[3] |
| HCTU/DIEA (Microwave, 50°C) | DIEA | 10.9 | Significant racemization with uronium reagents and heat.[3] |
| HCTU/DIEA (Microwave, 80°C) | DIEA | 26.6 | Increased temperature exacerbates racemization.[3] |
| HBTU/HOBt/TMP | TMP | Low | Use of a weaker base like 2,4,6-trimethylpyridine minimizes racemization.[4] |
Table 2: Common Cleavage Cocktails for Cys(Trt)-Containing Peptides
| Reagent Cocktail | Composition (v/v/v) | Key Applications & Remarks |
| Standard TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | General-purpose, low-odor cocktail suitable for most sequences containing Cys(Trt).[5] |
| TFA/EDT/TIS/H₂O | 92.5-94% TFA / 2.5% EDT / 1-2.5% TIS / 2.5% H₂O | Recommended for peptides prone to oxidation; EDT maintains the reduced state of the thiol.[5][6] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, "universal" cleavage mixture for peptides with multiple sensitive residues like Cys, Met, and Trp.[5] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to thiol-containing cocktails, effective for scavenging trityl cations.[2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a standard manual Fmoc-SPPS cycle for the incorporation of an Fmoc-D-Cys(Trt)-OH residue.
Materials:
-
Rink Amide or 2-chlorotrityl resin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-D-Cys(Trt)-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-D-Cys(Trt)-OH (3 equivalents relative to resin loading) with the chosen coupling reagent (2.9 equivalents) and base (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Peptide Cleavage and Trityl Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1.5-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the pellet with cold ether twice. Dry the crude peptide under vacuum.
On-Resin Disulfide Bond Formation
This protocol describes the formation of a disulfide bond on the solid support after selective deprotection of the Trt groups.
Materials:
-
Peptidyl-resin with two Cys(Trt) residues
-
DMF, DCM
-
Iodine (I₂)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling and Washing: Swell the peptidyl-resin in DMF for 30 minutes, then wash thoroughly with DMF (3x) and DCM (3x).
-
Oxidation: Prepare a 0.1 M solution of iodine in a suitable solvent (e.g., DMF or a mixture of DMF/DCM/MeOH). Add the iodine solution (5-10 equivalents per cysteine pair) to the resin and agitate for 1-2 hours at room temperature. Monitor the reaction for completion.
-
Washing: Once the reaction is complete, wash the resin with DMF (5x) and DCM (5x) to remove excess iodine.
-
Cleavage: Cleave the cyclic peptide from the resin using a standard cleavage cocktail.
Purification and Analysis
Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample onto a C18 column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
-
Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Analysis:
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide.[8]
-
Analytical HPLC: Determine the purity of the final product.
-
Ellman's Test: Quantify the concentration of free thiol groups in the deprotected peptide.[3][9]
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant biological signaling pathway.
Experimental Workflows
Caption: General workflow for synthetic peptide chemistry.
Caption: Disulfide bond formation strategies.
Cysteine-Mediated Redox Signaling Pathway: Keap1-Nrf2
Synthetic peptides containing cysteine are valuable tools for studying redox signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses, and its dysregulation is implicated in various diseases.[10][11] Synthetic peptides mimicking the Nrf2 binding domain can be used to investigate and modulate this interaction.[12][13]
Caption: Keap1-Nrf2 redox signaling pathway.
Conclusion
This compound is an invaluable reagent in the arsenal of peptide chemists. Its strategic use allows for the synthesis of peptides with enhanced stability and the potential for forming crucial disulfide bonds. A thorough understanding of its chemical properties, careful selection of coupling and cleavage conditions, and robust purification and analytical methods are essential for the successful synthesis of high-purity, cysteine-containing peptides for research and drug development. The detailed protocols and quantitative data provided in this guide serve as a practical resource for optimizing synthetic strategies and achieving desired research outcomes.
References
- 1. A cell-active cyclic peptide targeting the Nrf2/Keap1 protein–protein interaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modified Peptide Inhibitors of the Keap1–Nrf2 Protein–Protein Interaction Incorporating Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing H-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of H-D-Cys(Trt)-OH in Fmoc-based solid-phase peptide synthesis (SPPS). Cysteine-containing peptides are crucial in numerous biological processes and are key components in many therapeutic peptides and drug candidates. The trityl (Trt) protecting group for the cysteine thiol is widely employed due to its stability during peptide chain elongation and its lability under acidic conditions, allowing for its removal during the final cleavage from the resin.[1][2] This document outlines detailed protocols, potential side reactions, and strategies to ensure high purity and yield of the target peptide.
Data Presentation: Quantitative Analysis of Coupling Reagents
The choice of coupling reagent is critical to minimize side reactions, particularly racemization, which is a known challenge with cysteine residues.[3][4] The following table summarizes the extent of racemization observed when coupling Fmoc-Cys(Trt)-OH with different activating agents.
| Coupling Reagent/Activator | Racemization (%) | Notes |
| DIPCDI/Oxyma Pure | 3.3% | Carbodiimide-based activation is generally recommended to reduce racemization.[5] |
| HCTU/DIEA (Microwave, 50°C) | 10.9% | Uronium/phosphonium-based reagents with a strong base can lead to significant racemization, especially with heating.[4][5] |
| DIC/HOBt | Lower Risk | A classic combination that minimizes racemization, especially when base-free conditions are required.[3][6] |
Experimental Protocols
This section details the step-by-step methodology for solid-phase peptide synthesis using this compound.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard manual SPPS workflow for incorporating this compound into a peptide sequence on a rink amide resin.
1. Resin Swelling:
-
Swell the rink amide resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[3]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the resin's amino group.[3]
-
Wash the resin thoroughly with DMF to remove piperidine and byproducts.[3]
3. Amino Acid Coupling:
-
Activation: In a separate vial, pre-activate a 3- to 4-fold molar excess of the Fmoc-protected amino acid (or this compound) with a suitable coupling reagent (e.g., DIC/Oxyma) in DMF.[3]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[5]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines.[2][5] If the test is positive (blue beads), the coupling step should be repeated.
4. Washing:
-
After successful coupling, wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[2]
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[3]
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the trityl group from the D-cysteine residue.
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM.
2. Cleavage Cocktail Preparation:
-
The choice of cleavage cocktail is critical to prevent side reactions caused by the reactive trityl cation generated during cleavage.[1][7]
-
Standard Cocktail (for peptides without other sensitive residues): Prepare a fresh solution of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. TIS is a highly effective scavenger for the trityl cation.[7][8]
-
Reagent K (for peptides with sensitive residues like Met, Trp): Prepare a fresh solution of 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1][9] EDT helps to keep the cysteine in a reduced state.[10]
3. Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).[1][5]
-
Agitate the mixture at room temperature for 2-4 hours.[7]
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[1]
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[1]
-
Dry the crude peptide pellet under vacuum.[1]
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating this compound.
Cysteine-Mediated Redox Signaling
Peptides containing cysteine residues are often involved in redox signaling pathways. The free thiol group can undergo reversible oxidation-reduction reactions, acting as a molecular switch to regulate protein function.
Caption: Simplified overview of cysteine-mediated redox signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 10. biotage.com [biotage.com]
Application Notes and Protocols for H-D-Cys(Trt)-OH Coupling in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the effective incorporation of H-D-Cys(Trt)-OH in Fmoc-based solid-phase peptide synthesis (SPPS). Cysteine residues, particularly the D-enantiomer, are crucial for introducing structural diversity and modulating the biological activity of synthetic peptides. The trityl (Trt) protecting group on the sulfhydryl side chain is widely utilized due to its lability under standard trifluoroacetic acid (TFA) cleavage conditions, which allows for the direct generation of the free thiol-containing peptide.[1]
A primary challenge during the coupling of cysteine derivatives is the propensity for racemization, which can compromise the stereochemical integrity of the final peptide.[2][3] This document outlines optimized coupling methods, detailed experimental protocols, and strategies to mitigate common side reactions, ensuring high-yield synthesis of peptides with high chiral purity.
Data Presentation: Coupling Methods and Racemization
The choice of coupling reagent and conditions significantly impacts both the coupling efficiency and the extent of racemization. Cysteine residues are particularly susceptible to racemization during the activation and coupling steps of SPPS.[4] The following tables summarize quantitative data on the racemization of Cys(Trt) under various conditions.
Table 1: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents
| Coupling Reagent/Method | Base | Temperature (°C) | Racemization (% D-isomer) | Reference |
| DIPCDI/Oxyma Pure | None | Room Temperature | 3.3 | [5] |
| HCTU/DIEA | DIEA | 50 (Microwave) | 10.9 | [4] |
| HCTU/DIEA | DIEA | 80 (Microwave) | 26.6 | [4] |
| Uronium Activation (e.g., HBTU) | DIEA | Room Temperature | 8.0 | [4] |
Table 2: Comparison of Racemization with Different Thiol Protecting Groups Using Uronium-Based Activation
| Thiol Protecting Group | Racemization (% D-isomer) | Reference |
| Trityl (Trt) | 8.0 | [4] |
| Diphenylmethyl (Dpm) | 1.2 | [4] |
| 4-methoxybenzyloxymethyl (MBom) | 0.4 | [4] |
| Acetamidomethyl (Acm) | Lower tendency than Trt | [6] |
Key Recommendations for Minimizing Racemization:
-
Carbodiimide-based coupling: Methods utilizing diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in combination with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are recommended to suppress racemization, as they can be performed under neutral or slightly acidic conditions.[5][7]
-
Avoid strong bases with onium salts: The use of strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) with uronium or phosphonium salt reagents (e.g., HBTU, HATU) significantly increases the risk of racemization.[2] If these activators are necessary, consider using a weaker, sterically hindered base such as 2,4,6-collidine.[3][6]
-
Minimize pre-activation time: Prolonged pre-activation of the amino acid before addition to the resin can increase racemization. In-situ activation is generally preferred.[2]
-
Control temperature: Elevated temperatures, particularly with microwave-assisted synthesis, can accelerate racemization. Lowering the coupling temperature can be an effective mitigation strategy.[6]
-
Resin selection for C-terminal cysteine: For peptides with a C-terminal cysteine, using a 2-chlorotrityl chloride resin is highly recommended to minimize both racemization and the formation of piperidinylalanine side products.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involving this compound in manual solid-phase peptide synthesis.
Protocol 1: Standard Fmoc Deprotection
This protocol details the removal of the N-terminal Fmoc protecting group to liberate the free amine for the subsequent coupling step.
Materials:
-
Peptide-resin with an N-terminal Fmoc group
-
20% (v/v) Piperidine in DMF
-
Anhydrous DMF
Procedure:
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin. Agitate the mixture for 3-5 minutes at room temperature.
-
Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Coupling of this compound with Minimized Racemization (DIC/HOBt)
This protocol is optimized for minimizing racemization during the incorporation of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Cys(Trt)-OH
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Amino Acid and Additive Dissolution: In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the dissolved amino acid and HOBt solution to the swollen and drained peptide-resin. Immediately add DIC (3 equivalents) to the resin suspension.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling reaction should be repeated.
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1.5-3 hours. The reaction time may need to be optimized depending on the peptide sequence.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Collection: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
Application Notes & Protocols: On-Resin Disulfide Bond Formation Using H-D-Cys(Trt)-OH
For researchers, scientists, and drug development professionals, the synthesis of peptides containing disulfide bridges is a critical process for ensuring correct structural folding and biological activity.[1][2] The use of H-D-Cys(Trt)-OH, the D-enantiomer of S-trityl-cysteine, is particularly valuable for creating therapeutic peptides with enhanced resistance to enzymatic degradation.[3] On-resin disulfide bond formation offers significant advantages over solution-phase methods, primarily by minimizing intermolecular side reactions through a phenomenon known as pseudodilution and simplifying purification.[4][5]
The trityl (Trt) protecting group is a cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] It effectively shields the highly reactive thiol side chain of cysteine during peptide elongation.[7] The Trt group is stable under the basic conditions required for Fmoc group removal but is readily cleaved under mild acidic conditions, allowing for the selective deprotection of the thiol on the solid support, followed by oxidation to form the disulfide bridge.[5][6]
Data Presentation: Comparison of On-Resin Oxidation Methods
The choice of oxidizing agent is crucial for efficient on-resin disulfide bond formation. The ideal reagent should provide rapid and clean conversion with minimal side reactions, especially with oxidation-prone residues like methionine and tryptophan.[8]
| Oxidizing Reagent | Typical Conditions & Concentration | Reaction Time | Key Advantages & Considerations |
| Iodine (I₂) | 0.1 M I₂ in DMF or a mixture of DMF/DCM/MeOH.[5] | 1-2 hours | Widely used, effective for simultaneous Trt deprotection and oxidation.[5][9] Rate is solvent-dependent.[9] |
| N-Chlorosuccinimide (NCS) | 2 equivalents in DMF.[9] | ~15 minutes | Fast and efficient.[4][8] Compatible with methionine and tryptophan residues.[4][8] |
| Thallium(III) trifluoroacetate (Tl(tfa)₃) | Tl(tfa)₃ in DMF | Varies | Can directly yield the disulfide product from various protecting groups, but it is highly toxic and can cleave acid-labile resins.[10] |
| Azodicarboxylates (e.g., DEAD) | 1 equivalent in DMF.[11] | ~1 hour (2x30 min) | Efficient reagent for facile cyclization.[11] |
| DMSO/Air Oxidation | DMSO/Buffer | Hours to Days | A "greener" method but often slow and may result in incomplete oxidation on the solid support.[4] |
Experimental Protocols
Protocol 1: General SPPS and On-Resin Disulfide Formation (Iodine Method)
This protocol outlines the synthesis of a linear peptide containing two D-Cys(Trt) residues followed by on-resin cyclization.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including this compound
-
Coupling Reagent: HBTU or HATU
-
Activation Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Oxidation Solution: 0.1 M Iodine (I₂) in DMF
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS 82.5:5:5:5:2.5)[5][12]
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Peptide Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired positions.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
On-Resin Oxidation:
-
Wash the peptidyl-resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.
-
Add the 0.1 M iodine solution to the resin and agitate for 1-2 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS.
-
Once the reaction is complete, wash the resin with DMF until the yellow color of iodine disappears, followed by washes with DCM (3x) and MeOH (3x).
-
-
Peptide Cleavage and Deprotection:
-
Purification: Isolate the peptide pellet by centrifugation, wash with cold ether, and purify by reverse-phase HPLC.
Protocol 2: Orthogonal Strategy for Two Disulfide Bonds
This protocol describes the regioselective formation of two disulfide bonds using this compound and Fmoc-Cys(Mmt)-OH. The methoxytrityl (Mmt) group is more acid-labile than Trt and can be removed selectively on-resin.[14][15]
Methodology:
-
Solid-Phase Peptide Synthesis: Assemble the linear peptide on the resin as described in Protocol 1 (steps 1-7), incorporating this compound and Fmoc-Cys(Mmt)-OH at the desired positions.
-
First Disulfide Bond Formation (Mmt Removal & Oxidation):
-
Selectively deprotect the Mmt groups by treating the resin with 1-2% TFA in DCM with scavengers (e.g., 5% TIS) for 10-15 minutes. Repeat several times until deprotection is complete.[5][16]
-
Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
Form the first disulfide bond by treating the resin with an oxidizing agent. For example, use N-chlorosuccinimide (NCS) (1-2 eq.) in DMF for 15-30 minutes.[8][16]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Disulfide Bond Formation (Trt Removal & Oxidation):
-
The Trt groups are stable to the mild acid used for Mmt removal.[5]
-
Perform the second on-resin oxidation by treating the resin with 0.1 M iodine in DMF for 1-2 hours, which will deprotect the Trt groups and form the second disulfide bond simultaneously.[5]
-
Wash the resin as described in Protocol 1, step 8.
-
-
Cleavage and Purification: Cleave the bicyclic peptide from the resin and purify as described in Protocol 1, steps 9-10.
Visualizations: Workflows and Pathways
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: On-resin disulfide bond formation using the Iodine method.
Caption: Orthogonal strategy for regioselective disulfide bond formation.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Chlorosuccinimide, an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. peptidetherapeutics.org [peptidetherapeutics.org]
Application Notes and Protocols for the Cleavage of H-D-Cys(Trt)-OH from Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cleavage of a peptide from its solid support and the simultaneous removal of side-chain protecting groups is a critical final step in solid-phase peptide synthesis (SPPS). For peptides containing the amino acid cysteine, the trityl (Trt) group is a commonly employed, acid-labile protecting group for the sulfhydryl side chain. Its removal is typically achieved using a cleavage cocktail based on trifluoroacetic acid (TFA). However, the generation of the stable trityl cation during this process necessitates the use of carefully formulated cleavage cocktails containing scavengers to prevent a variety of potential side reactions.
These application notes provide a comprehensive overview of the cleavage of H-D-Cys(Trt)-OH from various resins, with a focus on optimizing cleavage efficiency and minimizing side-product formation. Detailed protocols, quantitative data from key experiments, and troubleshooting guidance are provided to assist researchers in achieving high yields of pure cysteine-containing peptides.
Cleavage Mechanism and the Role of Scavengers
The cleavage of the S-trityl group from cysteine is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the sulfur atom of the cysteine side chain, weakening the sulfur-carbon bond and leading to the release of the free thiol and a stable trityl cation.
The liberated trityl cation is a reactive electrophile that can lead to several undesirable side reactions, including:
-
Re-attachment to the Cysteine Thiol: The trityl cation can re-alkylate the deprotected cysteine, reducing the yield of the desired peptide.
-
Alkylation of Other Sensitive Residues: Amino acids such as tryptophan and methionine are susceptible to alkylation by the trityl cation.
-
Alkylation by Resin-Derived Cations: Cleavage from certain resins, like Wang resin, can generate reactive benzyl cations that can alkylate the cysteine thiol.[1]
To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the reactive carbocations. Common scavengers and their functions are summarized below:
| Scavenger | Function |
| Triisopropylsilane (TIS) | A highly effective scavenger for trityl cations, which it irreversibly reduces to triphenylmethane. It is a key component in many modern cleavage cocktails. |
| 1,2-Ethanedithiol (EDT) | A potent reducing agent that helps maintain the cysteine thiol in its reduced state, preventing oxidation to disulfides. It is also an effective scavenger for t-butyl cations. |
| Water (H₂O) | Acts as a weak scavenger and aids in the hydrolysis of other protecting groups. |
| Thioanisole | A scavenger that can also assist in the removal of other protecting groups. |
| Dithiothreitol (DTT) | An alternative reducing agent to EDT with a less pungent odor. |
Data Presentation: Comparison of Cleavage Cocktails
The choice of cleavage cocktail significantly impacts the yield and purity of the final peptide. The following tables summarize quantitative data from studies on the cleavage of a model peptide containing Cys(Trt), highlighting the effects of different scavengers, reaction times, and temperatures on cleavage efficiency and side-product formation.
Table 1: Effect of Different Scavengers on the Cleavage of a Cys(Trt)-Containing Peptide
(Data adapted from a study on ³,¹⁴Cys(Trt)-linear somatostatin-O-2-CT resin cleaved for 1 hour at room temperature)[2]
| Cleavage Cocktail Composition (v/v/v) | Desired Peptide (%) | N-terminal S-t-butylation (%) | C-terminal S-t-butylation (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 81.4 | 3.4 | 15.2 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 87.0 | 2.1 | 10.9 |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 89.1 | 1.5 | 9.4 |
| TFA/TIS/H₂O/m-cresol (90:2.5:2.5:5) | 86.5 | 2.3 | 11.2 |
| TFA/TIS/H₂O/Anisole (90:2.5:2.5:5) | 85.9 | 2.5 | 11.6 |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 88.2 | 1.8 | 10.0 |
Table 2: Effect of Cleavage Time and Temperature
(Data for the cleavage of ³,¹⁴Cys(Trt)-linear somatostatin-O-2-CT resin with TFA/TIS/H₂O (95:2.5:2.5))[2]
| Temperature (°C) | Time (min) | Desired Peptide (%) | C-terminal S-t-butylation (%) |
| 25 | 30 | 88.9 | 11.1 |
| 25 | 60 | 84.6 | 15.4 |
| 40 | 30 | 81.2 | 18.8 |
| 40 | 120 | 67.7 | 32.3 |
Experimental Protocols
Protocol 1: Standard Cleavage of this compound from Resin
This protocol is suitable for most peptides containing a single this compound residue.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Shaker or rocker
-
Centrifuge
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A color change to yellow or orange is often observed, indicating the formation of the trityl cation.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide solution.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
In a fume hood, add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Cleavage of Peptides Prone to Oxidation
This protocol is recommended for peptides with multiple cysteine residues or those that are particularly susceptible to oxidation.
Materials:
-
Same as Protocol 1, with the addition of 1,2-Ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cleavage Cocktail Preparation (prepare fresh):
-
In a fume hood, prepare the cleavage cocktail: 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT (v/v/v/v). For 10 mL of cocktail, mix 9.25 mL of TFA, 0.25 mL of TIS, 0.25 mL of water, and 0.25 mL of EDT.
-
-
Cleavage Reaction: Follow the same procedure as in Protocol 1.
-
Peptide Precipitation and Isolation: Follow the same procedure as in Protocol 1.
Troubleshooting Common Side Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage time to 4-6 hours. Ensure the TFA concentration is not diluted by residual basic solvents like DMF. |
| Re-attachment of the trityl group. | Ensure a sufficient concentration of TIS in the cleavage cocktail. | |
| Presence of Oxidized Peptide (Disulfide Bonds) | Oxidation of the free thiol group. | Add a reducing agent such as EDT or DTT to the cleavage cocktail.[2] Perform the cleavage under an inert atmosphere (e.g., argon or nitrogen). |
| Presence of S-alkylated Side Products | Alkylation by the trityl cation or other protecting group cations (e.g., t-butyl). | Increase the concentration of scavengers, particularly TIS. |
| Alkylation by resin-derived cations (e.g., from Wang resin). | Consider using a more stable resin linker for C-terminal cysteine peptides. | |
| Presence of D-Cysteine Isomer (Racemization) | Racemization during the coupling of Fmoc-D-Cys(Trt)-OH. | While racemization during TFA cleavage is generally low, significant racemization can occur during the coupling step, especially with strong activating agents and bases.[3] To minimize this, use carbodiimide-based activators (e.g., DIC/HOBt) and a weaker base like 2,4,6-collidine. Avoid pre-activation of the amino acid. |
Conclusion
The successful cleavage of this compound from solid-phase synthesis resins is achievable with careful consideration of the cleavage cocktail composition and reaction conditions. The use of appropriate scavengers, particularly triisopropylsilane, is crucial for preventing side reactions mediated by the reactive trityl cation. For peptides susceptible to oxidation, the inclusion of a reducing agent like 1,2-ethanedithiol is highly recommended. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can optimize the yield and purity of their cysteine-containing peptides, facilitating downstream applications in research, and drug development.
References
Application Notes: H-D-Cys(Trt)-OH in Therapeutic Peptide Synthesis
Introduction
H-D-Cys(Trt)-OH, or S-Trityl-D-cysteine, is a protected form of the non-proteinogenic amino acid D-cysteine. In therapeutic peptide development, the incorporation of D-amino acids is a key strategy to enhance peptide stability and prolong its biological activity.[1][2] Natural peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body. The inclusion of D-cysteine, facilitated by reagents like its N-α-Fmoc protected form (Fmoc-D-Cys(Trt)-OH), renders the peptide backbone resistant to enzymatic cleavage, thereby improving its pharmacokinetic profile.[1][2]
The cysteine residue itself is of paramount importance due to the unique reactivity of its thiol (-SH) side chain.[3] This thiol group is a nucleophilic handle for bioconjugation and, most critically, allows for the formation of disulfide bonds.[3][4] Disulfide bridges are covalent linkages that impose conformational constraints on the peptide, stabilizing its three-dimensional structure, which is often essential for biological activity and receptor binding affinity.[5] The trityl (Trt) group serves as a robust, acid-labile protecting group for the thiol, preventing unwanted side reactions during peptide synthesis while allowing for its removal during the final cleavage step.[6][7]
Key Applications
-
Enhanced Proteolytic Stability: Incorporating D-cysteine significantly increases the peptide's resistance to degradation by natural proteases, which are stereospecific for L-amino acids.[2] This leads to a longer in-vivo half-life and potentially improved therapeutic efficacy.[1]
-
Disulfide Bond Formation: The primary role of cysteine in many therapeutic peptides is to form intramolecular or intermolecular disulfide bridges.[3][6] These bonds are crucial for maintaining the peptide's active conformation, as seen in numerous peptide drugs.[5] this compound is a key building block for synthesizing peptides that require specific disulfide connectivity.
-
Site-Specific Bioconjugation: The deprotected thiol group of the D-cysteine residue serves as a reactive site for attaching other molecules, such as polymers (e.g., PEGylation), imaging agents, or cytotoxic drugs to create antibody-drug conjugates (ADCs).[1][4]
-
Development of Peptidomimetics: The D-configuration of the amino acid allows for the creation of peptides with altered backbone conformations and tailored functions, pushing the boundaries of traditional peptide chemistry.[1]
Quantitative Data
The efficiency of peptide synthesis can be affected by the choice of reagents and conditions, particularly concerning the potential for racemization of the amino acid being coupled.
Table 1: Racemization of Fmoc-Cys(Trt)-OH During Coupling
| Coupling Reagent | Base | Temperature | Racemization (%) | Notes |
|---|---|---|---|---|
| DIPCDI / Oxyma Pure | - | Room Temp | 3.3% | Standard carbodiimide-based coupling shows notable racemization.[8] |
| HCTU / DIEA | DIEA | 50°C (Microwave) | 10.9% | Elevated temperatures can significantly increase racemization.[8] |
| DEPBT / DIPEA | DIPEA | Room Temp | Low | Recommended for reducing racemization of histidine and cysteine derivatives.[9] |
Data sourced from BenchChem Application Notes.[8]
Experimental Protocols & Workflows
The standard method for incorporating this compound into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), for which the N-α-Fmoc protected version, Fmoc-D-Cys(Trt)-OH, is used.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling
This protocol describes a single coupling cycle for incorporating Fmoc-D-Cys(Trt)-OH.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10-20 minutes at room temperature.[2] Drain the solution and repeat once for 10 minutes.
-
Washing: Wash the resin thoroughly to remove residual piperidine. Perform washes in the following sequence: DMF (x3), Dichloromethane (DCM) (x3), and DMF (x3).[10]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents) and an activating agent (e.g., HBTU, 3 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 3-8 minutes.[9]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[8][10]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) on a few resin beads to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.
-
Final Washing: After successful coupling, drain the reaction solution and wash the resin as described in step 3. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage from Resin and Trityl Group Deprotection
This protocol outlines the final step to release the peptide from the solid support and remove the S-trityl protecting group.
Caption: Cleavage and the critical role of scavengers in deprotection.
-
Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under a vacuum for at least 1 hour.[8]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and highly effective mixture is 95% Trifluoroacetic acid (TFA), 2.5% water (H₂O), and 2.5% Triisopropylsilane (TIS) (v/v/v).[10][11] TIS acts as a scavenger to irreversibly trap the trityl cations released during deprotection, preventing re-attachment to the cysteine thiol.[11][12]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[8] Agitate the slurry at room temperature for 2-4 hours.[12]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[8] Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Collection and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts. Dry the crude peptide under vacuum.[8]
Protocol 3: Disulfide Bond Formation (Oxidative Folding)
This protocol describes a common method for forming an intramolecular disulfide bridge in the crude, deprotected peptide.
Caption: Formation of an intramolecular disulfide bridge via oxidation.
-
Dissolution: Dissolve the crude linear peptide containing free thiol groups in a suitable buffer. To favor intramolecular cyclization over intermolecular dimerization, this is performed at high dilution (e.g., 0.1-1 mg/mL).[6] A common solvent system is water or a buffer (e.g., ammonium bicarbonate) at a slightly basic pH (7.5-8.5).
-
Oxidation: Induce oxidation of the thiol groups. This can be achieved through several methods:
-
Air Oxidation: Stir the peptide solution vigorously while open to the atmosphere for 24-48 hours. This is a simple but sometimes slow method.[6]
-
DMSO: Add dimethyl sulfoxide (DMSO) to the peptide solution (e.g., 10% of the total volume) to act as a mild oxidant.[6]
-
Other Oxidants: Other reagents like potassium ferricyanide (K₃[Fe(CN)₆]) can also be used for more controlled and rapid oxidation.[6]
-
-
Monitoring: Monitor the progress of the cyclization by taking aliquots of the reaction mixture and analyzing them via Reverse-Phase HPLC (RP-HPLC) and Mass Spectrometry (MS). The cyclic product will typically have a different retention time than the linear precursor and a mass that is 2 Da less (due to the loss of two hydrogen atoms).
-
Purification: Once the reaction is complete, purify the cyclic peptide from byproducts and remaining linear material using preparative RP-HPLC.
Troubleshooting
Issue: Incomplete Trityl Group Deprotection
-
Symptom: Mass spectrometry data shows a significant peak corresponding to the mass of the trityl-protected peptide.[12]
-
Cause: The cleavage of the trityl group by TFA is a reversible reaction. Without an effective scavenger, the liberated trityl cation can reattach to the cysteine thiol.[12]
-
Solution: Ensure a sufficient concentration of an effective scavenger like Triisopropylsilane (TIS) in the cleavage cocktail. TIS irreversibly converts the trityl cation to inert triphenylmethane. For stubborn cases, extending the cleavage time to 4-6 hours may be beneficial.[11][12]
Issue: Peptide Dimerization/Oligomerization
-
Symptom: HPLC and MS analysis show significant peaks corresponding to peptide dimers or higher-order oligomers.
-
Cause: During disulfide formation, intermolecular reactions occur at a higher rate than the desired intramolecular reaction, usually due to high peptide concentration.
-
Solution: Perform the oxidation/cyclization step at high dilution (0.1-1 mg/mL) to favor the intramolecular reaction.[6] Adding a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail can also help ensure the peptide is fully reduced before the controlled oxidation step.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 5. Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. benchchem.com [benchchem.com]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note: Selective Deprotection of the Trityl (Trt) Group in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy, protecting groups are essential for masking reactive amino acid side chains to prevent undesirable reactions during peptide chain elongation.[1][2] The trityl (Trt) group is a sterically bulky and highly acid-labile protecting group predominantly used for the side chains of Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[2][3] Its key advantage lies in its high acid sensitivity compared to other acid-labile groups like tert-butyl (tBu) or tert-butoxycarbonyl (Boc).[4][5] This differential lability allows for the selective removal of the Trt group under very mild acidic conditions, leaving other protecting groups intact.[4][6] This "orthogonal" deprotection is invaluable for on-resin modifications, such as cyclization, phosphorylation, or the attachment of labels.[3][6][7]
Principle of Selective Deprotection
The selective deprotection of the Trt group hinges on the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[8] The Trt group's lability stems from the stability of the triphenylmethyl (trityl) carbocation formed upon acid-catalyzed cleavage. This cation is significantly more stable than the tert-butyl cation generated from tBu or Boc groups, meaning the Trt group can be cleaved with much weaker acids.[9]
The general order of acid lability for common protecting groups is: Mmt > Trt > tBu > Boc
This hierarchy allows for the precise, selective removal of a Trt-protected side chain using dilute concentrations of an acid like Trifluoroacetic acid (TFA), while tBu-based groups on other residues remain fully protected.[4][6]
dot graph TD { rankdir="LR"; graph [bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Orthogonal deprotection workflow in Fmoc SPPS."
Data Presentation: Reagents for Selective Trt Deprotection
The choice of reagent and conditions for selective Trt deprotection depends on the specific amino acid being deprotected and the other protecting groups present in the peptide sequence. The inclusion of a scavenger, such as Triethylsilane (TES) or Triisopropylsilane (TIS), is critical to quench the reactive trityl cation and prevent side reactions like re-attachment or alkylation of sensitive residues (e.g., Trp, Met).[4][10]
| Reagent System | Concentration | Typical Time | Temperature | Selectivity & Remarks |
| TFA/DCM/TIS | 1-5% TFA in DCM with 5% TIS | 5-60 min (in repeats of 2-10 min) | Room Temp | Highly selective for Trt over tBu and Boc groups.[6] Effective for Cys(Trt), His(Trt), Asn(Trt), and Gln(Trt).[3][11] |
| TFA/DCM/TES | 10% TFA in DCM with 2.5% TES | 30 min | Room Temp | A slightly stronger condition, still providing good selectivity over tBu groups.[10] |
| AcOH/TFE/DCM | 1:1:8 (v/v/v) | 30-120 min | Room Temp | Very mild conditions. Effective for cleaving peptides from 2-chlorotrityl resin while leaving most side-chain Trt groups intact, but can partially cleave Mmt groups.[3] |
| BF₃·OEt₂/HFIP/TES | Varies | Varies | Room Temp | A non-TFA Lewis acid system for rapid and mild deprotection, compatible with silyl and Fmoc groups.[12] |
Note: Reaction times should be optimized by monitoring the deprotection progress using a qualitative test (e.g., Kaiser test on a secondary amine if applicable) or HPLC analysis of a cleaved sample.
Experimental Protocols
Safety Precaution: Always handle Trifluoroacetic acid (TFA) in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. TFA is highly corrosive.
Protocol 1: Selective On-Resin Deprotection of Trt using Dilute TFA
This protocol is suitable for the selective removal of the Trt group from Cys, His, Asn, or Gln side chains while the peptide remains attached to the resin and other acid-labile groups (e.g., tBu, Boc) are preserved.
Materials:
-
Peptidyl-resin containing a Trt-protected residue.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Trifluoroacetic acid (TFA).
-
Triisopropylsilane (TIS) or Triethylsilane (TES).
-
Deprotection Solution: 1% TFA, 5% TIS in DCM (v/v/v) . Prepare fresh.
-
Washing Solution: Dichloromethane (DCM).
-
Neutralization Solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM or DMF.
Methodology:
-
Resin Swelling: Swell the dried peptidyl-resin in DCM for 20-30 minutes in a suitable reaction vessel.
-
Deprotection Cycles:
-
Drain the DCM.
-
Add the freshly prepared Deprotection Solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture gently for 2 minutes at room temperature.
-
Drain the solution and collect the filtrate. The presence of the cleaved trityl cation often imparts a yellow-orange color to the solution.
-
Repeat the treatment with fresh Deprotection Solution 5-10 times, for 2 minutes each, until the filtrate runs colorless.
-
-
Washing: Wash the resin thoroughly to remove residual acid and scavengers.
-
5 x washes with DCM.
-
2 x washes with DMF (if the next step is in DMF).
-
-
Neutralization: Neutralize the resin by washing with the Neutralization Solution (2 x 5 minutes).
-
Final Washes: Wash the resin again to remove excess base.
-
5 x washes with DCM.
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for on-resin modification or subsequent synthesis steps.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];
} caption: "Workflow for selective on-resin Trt deprotection."
Protocol 2: Monitoring Deprotection and Final Cleavage
After selective deprotection and any subsequent on-resin modification, a small sample of the peptidyl-resin is typically cleaved to verify the outcome before proceeding with a large-scale final cleavage.
Materials:
-
Deprotected peptidyl-resin from Protocol 1.
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v) .
-
Cold diethyl ether.
-
Centrifuge.
-
HPLC and Mass Spectrometry equipment.
Methodology:
-
Test Cleavage:
-
Take a small amount of dried resin (5-10 mg) and place it in a microcentrifuge tube.
-
Add 200 µL of the Cleavage Cocktail.
-
Allow the reaction to proceed for 2 hours at room temperature with occasional vortexing.
-
-
Peptide Precipitation:
-
Filter the resin (e.g., using a cotton-plugged pipette tip) into a new tube containing 1.5 mL of cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the pellet with more cold ether and centrifuge again. Repeat twice.
-
Dry the peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze by RP-HPLC to check purity and by Mass Spectrometry to confirm the successful removal of the Trt group and the integrity of other protecting groups prior to the selective deprotection step.
-
dot graph { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9]; graph [bgcolor="#F1F3F4"];
} caption: "Orthogonality of Trt vs. other common protecting groups."
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of H-D-Cys(Trt)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug design and development. D-amino acids, such as H-D-Cys(Trt)-OH, offer the significant advantage of enhanced peptide stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] This increased proteolytic resistance can lead to a longer in vivo half-life and improved therapeutic efficacy. This compound is a protected form of D-cysteine, where the alpha-amino group is free for coupling, and the sulfhydryl (thiol) side chain is protected by a trityl (Trt) group. The trityl group is labile to acid, making it compatible with the most common solid-phase peptide synthesis (SPPS) strategies, particularly Fmoc/tBu chemistry.[2][3]
These application notes provide a comprehensive guide for the efficient and high-purity incorporation of this compound using automated peptide synthesizers. Key considerations, potential side reactions, and detailed protocols are outlined to assist researchers in successfully synthesizing D-cysteine-containing peptides.
Key Considerations for this compound Incorporation
The primary challenge associated with the incorporation of cysteine derivatives, including this compound, is the risk of racemization during the amino acid activation and coupling steps.[2][4] Racemization is the conversion of the desired D-enantiomer to a mixture of D- and L-isomers, which can be difficult to separate and can impact the biological activity of the final peptide. The choice of coupling reagents and reaction conditions is therefore critical to minimizing this side reaction.
Other potential side reactions include:
-
β-Elimination: Particularly when D-Cysteine is the C-terminal residue, the protected thiol group can be eliminated in the presence of a base, leading to the formation of a dehydroalanine intermediate. This can then react with piperidine (from Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct.[3][4]
-
Incomplete Deprotection of the Trityl Group: The removal of the Trt group by trifluoroacetic acid (TFA) is a reversible reaction. The stable trityl cation can re-attach to the nucleophilic thiol group if not effectively scavenged.[4]
-
S-Alkylation: During the final cleavage from certain resin linkers (e.g., Wang resin), carbocations generated from the linker can alkylate the cysteine thiol group.[5]
-
Trityl Cation-Mediated Side Reactions: The liberated trityl cation during cleavage can cause unwanted modifications to other sensitive residues like tryptophan and methionine if not properly quenched by scavengers.[4]
Data Presentation: Racemization of Cys(Trt)-OH with Various Coupling Reagents
The following table summarizes the extent of racemization observed for Fmoc-Cys(Trt)-OH under different coupling conditions. While this data is for the L-enantiomer, the chemical principles and relative performance of the coupling reagents are applicable to the incorporation of this compound.
| Coupling Reagent/Method | Base | Racemization (% D-isomer) | Reference |
| DIPCDI/Oxyma Pure | - | 3.3% | [6] |
| HCTU/DIEA (Microwave, 50°C) | DIEA | 10.9% | [6] |
| HCTU/DIEA (Microwave, 80°C) | DIEA | 26.6% | [6] |
| TBTU | DIEA | 2.6% | [7] |
| BOP/HOBt/TMP (no pre-activation) | TMP | <1% | [4][8] |
| DIPCDI/HOBt (5-min pre-activation) | - | <1% | [4][8] |
Note: The use of weaker bases like 2,4,6-trimethylpyridine (collidine) and avoiding pre-activation steps with phosphonium and aminium salt-based reagents can significantly reduce racemization.[4][8] For minimizing racemization, the combination of DIC with an additive like HOBt or Oxyma Pure is highly recommended.[9]
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in an automated peptide synthesizer using Fmoc/tBu chemistry. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesizer.
Protocol 1: Automated Coupling of this compound
This protocol outlines a standard automated cycle for the incorporation of a single this compound residue.
Materials and Reagents:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., DIC/Oxyma Pure or HBTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) if using HBTU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Automated Synthesizer Program:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin with fresh 20% piperidine in DMF for 10-15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles).
-
Amino Acid Coupling:
-
Method A (Recommended for minimizing racemization):
-
In a separate vial, dissolve this compound (3-5 equivalents), Oxyma Pure (3-5 equivalents), and DIC (3-5 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
-
Method B (Standard):
-
In a separate vial, pre-activate this compound (3-5 equivalents) with HBTU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
-
-
Coupling Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature.
-
Monitoring (if available on the synthesizer): Monitor the coupling reaction for completion using a real-time method such as UV monitoring of the Fmoc deprotection. If not available, a longer coupling time or a double coupling may be programmed.
-
Washing: Wash the resin thoroughly with DMF (3-5 cycles) and DCM (2-3 cycles) to remove excess reagents and byproducts.
-
Repeat: Continue to the next amino acid in the sequence.
Protocol 2: Cleavage and Deprotection of the D-Cysteine-Containing Peptide
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group and other acid-labile side-chain protecting groups.
Materials and Reagents:
-
Dry peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water, and 1,2-Ethanedithiol (EDT). A common formulation is 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT.[10]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail immediately before use. Caution: TFA is highly corrosive.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Slowly add the combined filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Collection and Washing:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Automated workflow for this compound incorporation.
Caption: Deprotection and scavenging of the Trityl group.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chimia.ch [chimia.ch]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
Application Notes and Protocols for the Synthesis of Cysteine-Rich Peptides Using H-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine-rich peptides, such as conotoxins and defensins, represent a class of molecules with significant therapeutic potential due to their structural stability and high affinity for various biological targets. The synthesis of these peptides is challenging, primarily due to the high cysteine content which necessitates careful management of disulfide bond formation to achieve the native, biologically active conformation. The use of protected D-cysteine derivatives, such as H-D-Cys(Trt)-OH, can confer enhanced stability against enzymatic degradation, a desirable attribute for therapeutic peptides.[1][2]
The trityl (Trt) group is a widely employed, acid-labile protecting group for the sulfhydryl side chain of cysteine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4] Its key advantage lies in its convenient removal during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA), which simplifies the overall synthetic workflow.[4][5] However, the successful incorporation of this compound and subsequent handling of the peptide require specific strategies to mitigate potential side reactions, such as racemization and those caused by the liberated trityl cation.[3][6]
These application notes provide a comprehensive guide to the use of this compound in the synthesis of cysteine-rich peptides, including detailed protocols, quantitative data on potential side reactions, and strategies for achieving high-purity products.
Key Advantages of the Trityl (Trt) Protecting Group
-
Acid Labile: The Trt group is readily cleaved by TFA, allowing for simultaneous deprotection with peptide cleavage from the resin.[4][7]
-
Base Stability: It is stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc group during SPPS.[8]
-
Cost-Effective: Fmoc-Cys(Trt)-OH is a commonly used and economical reagent for introducing cysteine residues.[4]
-
Orthogonal Synthesis: In combination with other protecting groups like acetamidomethyl (Acm) or p-methoxybenzyl (Mob), the Trt group is instrumental in strategies for the regioselective formation of multiple disulfide bonds.[9][10]
Data Presentation
Table 1: Racemization of Fmoc-Cys(Trt)-OH Under Various Coupling Conditions
| Coupling Reagent/Base | Pre-activation | D-Isomer Formation (%) | Notes |
| BOP/HBTU/HATU / DIEA | 5 minutes | 5 - 33% | Standard protocols with pre-activation lead to significant racemization.[3] |
| BOP/HBTU/HATU / DIEA | None | ~0.7 - 5% | Avoiding pre-activation dramatically reduces racemization by 6- to 7-fold.[3] |
| DIPCDI / Oxyma Pure | Not specified | 3.3% | Carbodiimide-based coupling shows lower racemization.[4] |
| HBTU / Collidine | Not specified | 1.1% | Using a weaker base like collidine significantly reduces racemization.[11] |
Table 2: Commonly Used Cleavage Cocktails for Peptides Containing Cys(Trt)
| Reagent Name | Composition (v/v) | Key Applications & Remarks |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Recommended for Cys-containing peptides. TIPS is an effective scavenger for the trityl cation. Low odor.[12] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A "universal" cleavage mixture suitable for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[3][12] |
| Standard TFA/TIS | TFA / TIS / H₂O (95:2.5:2.5) | A common and effective cocktail for cleaving peptides and removing the Trt group.[4][9] |
| TFA/DODT | TFA / TIS / H₂O / DODT (92.5:2.5:2.5:2.5) | The addition of DODT (3,6-dioxa-1,8-dithiooctane) can further help in scavenging.[9] |
Table 3: Representative Yields in Cysteine-Rich Peptide Synthesis
| Peptide | Synthetic Strategy | Step | Yield (%) | Purity (%) |
| Conotoxins (various) | Orthogonal (Mob, Trt, Acm) | Overall | 20 - 30% | Not specified |
| Conotoxin reg3b | Orthogonal (Mob, Trt, Acm) | Overall | 30% | 96% |
| Conotoxin MVIIA | Orthogonal (Mob, Trt, Acm) | Overall | 21% | 99% |
| Conotoxin MVIIA Intermediate | 1st Disulfide Formation (DTDP) | Per Step | 60.1% | Not specified |
| Conotoxin MVIIA Intermediate | 2nd Disulfide Formation (Iodine) | Per Step | 90.2% | Not specified |
| Conotoxin MVIIA Intermediate | S-Mob Removal (TFA/TIS/H₂O) | Per Step | 59% | Not specified |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Rich Peptide
This protocol outlines the manual synthesis of a generic cysteine-rich peptide on a Rink Amide resin using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3 eq.), 1-hydroxybenzotriazole (HOBt) (3 eq.), and diisopropylcarbodiimide (DIC) (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Note: To minimize racemization, avoid pre-activation. Alternatively, use a weaker base like 2,4,6-trimethylpyridine (collidine) if using uronium-based coupling reagents.[3][11]
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum for at least 1 hour.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and volatile. All steps involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of Cleavage Cocktail: Prepare the cleavage cocktail fresh. A common choice is Reagent B : 88% TFA, 5% Phenol, 5% H₂O, and 2% Triisopropylsilane (TIS) (v/v/v/v).[12]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Oxidative Folding for Disulfide Bond Formation
This protocol describes a general method for the formation of disulfide bonds in a peptide with multiple cysteines via air oxidation.
-
Dissolution of Crude Peptide: Dissolve the crude, linear peptide in a buffer solution at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation. A suitable buffer is 0.1 M Tris-HCl or ammonium bicarbonate, pH 7.5-8.5.
-
Oxidation:
-
Stir the peptide solution gently, open to the atmosphere, at room temperature.
-
The oxidation can take several hours to days.
-
For peptides with multiple disulfide bonds, redox systems like reduced/oxidized glutathione (GSH/GSSG) can be added to the buffer to facilitate correct folding.
-
-
Monitoring the Reaction: Monitor the progress of the folding by taking aliquots at different time points and analyzing them by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. The folded peptide will typically have a shorter retention time than the linear, reduced form.
-
Quenching and Purification:
-
Once the oxidation is complete, acidify the solution with acetic acid or TFA to a pH of 3-4 to stop the reaction.
-
Purify the folded peptide using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Cleavage and deprotection of a Cys(Trt)-containing peptide.
References
- 1. Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. mdpi.com [mdpi.com]
- 10. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total synthesis of μ-conotoxin lt5d - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Purification of Peptides Containing Cys(Trt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of synthetic peptides is a critical step in research and drug development, directly impacting the accuracy of experimental results and the safety and efficacy of potential therapeutics. Cysteine-containing peptides are of particular interest due to the unique reactivity of the thiol side chain, which allows for disulfide bond formation, conjugation, and other modifications. The trityl (Trt) group is a commonly used protecting group for the cysteine thiol due to its stability during solid-phase peptide synthesis (SPPS) and its lability to standard trifluoroacetic acid (TFA) cleavage conditions.[1]
However, the purification of peptides containing Cys(Trt), or those recently deprotected from it, by reversed-phase high-performance liquid chromatography (RP-HPLC) presents unique challenges. The bulky and hydrophobic nature of the trityl group can influence peptide solubility and chromatographic behavior. Furthermore, the acid-catalyzed removal of the trityl group generates a reactive trityl cation that can lead to side products if not effectively scavenged, complicating the purification process.[1]
These application notes provide a detailed guide to the successful HPLC purification of peptides containing Cys(Trt), covering the entire workflow from cleavage and deprotection to final purity analysis.
Experimental Workflow Overview
The overall process for obtaining a purified Cys(Trt)-containing peptide involves several key stages, from the completion of solid-phase synthesis to the analysis of the final product. The following diagram illustrates a typical workflow.
Caption: General workflow for the purification of Cys(Trt)-containing peptides.
Key Experimental Protocols
Protocol 1: Cleavage of the Peptide from the Resin and Deprotection of Cys(Trt)
This protocol outlines the standard procedure for cleaving the peptide from the solid support and simultaneously removing the acid-labile side-chain protecting groups, including Trt from cysteine.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive.
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Shaker or rocker
Procedure:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual N,N-dimethylformamide (DMF) and dry it under a stream of nitrogen or in a vacuum desiccator.[2]
-
Prepare the cleavage cocktail. TIS is a critical scavenger that traps the reactive trityl cations released during deprotection, preventing side reactions.[1]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[2]
-
Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.[2]
-
Centrifuge the ether suspension to pellet the peptide.[2]
-
Decant the ether, wash the peptide pellet again with cold ether, and dry the crude peptide under vacuum.[2]
Protocol 2: Preparative RP-HPLC Purification
This protocol details the purification of the crude peptide using a preparative reversed-phase HPLC system.
Materials and Equipment:
-
Preparative HPLC system with a UV detector and fraction collector
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 300 Å pore size)[2]
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically Mobile Phase A. If solubility is an issue, a minimal amount of a stronger solvent like DMSO can be used, followed by dilution with Mobile Phase A. Filter the sample through a 0.45 µm filter before injection.[2]
-
Column Equilibration: Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B for at least 3-5 column volumes.[2]
-
Gradient Elution:
-
A common starting point for a linear gradient is 5% to 65% Mobile Phase B over 30-60 minutes.[1] The optimal gradient should be developed at an analytical scale first to maximize resolution.[3]
-
A shallower gradient (e.g., 0.5-1.0% B per minute) generally improves the separation of closely eluting impurities.[2]
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions across the peak(s) of interest.
-
Post-Purification Analysis: Analyze the purity of each collected fraction using analytical HPLC and confirm the identity of the desired peptide using mass spectrometry.[2]
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a dry powder.[2]
Data Presentation: Purification Optimization
The following tables summarize hypothetical quantitative data from the purification of a model Cys-containing peptide to illustrate the effect of different HPLC conditions on purity and recovery.
Table 1: Effect of Gradient Slope on Peptide Purity and Recovery
| Gradient (5-65% B) | Main Peak Purity (%) | Recovery (%) |
| Over 20 minutes | 85.2 | 75.3 |
| Over 40 minutes | 95.8 | 71.8 |
| Over 60 minutes | 98.1 | 68.5 |
| Conditions: C18 preparative column (250 x 21.2 mm, 5 µm), flow rate adjusted for column size. |
Table 2: Comparison of Stationary Phases for Cys-Peptide Purification
| Stationary Phase | Main Peak Purity (%) | Key Observation |
| C18 | 98.1 | Good retention and resolution for most peptides.[2] |
| C8 | 96.5 | Less retention; may be suitable for very hydrophobic peptides. |
| C4 | 94.2 | Lower retention; often used for larger peptides and proteins. |
| Conditions: 40-minute linear gradient from 5-65% B. |
Challenges and Troubleshooting
The purification of peptides post-Cys(Trt) deprotection can present several challenges. The diagram below illustrates the relationship between the cleavage/deprotection step and potential downstream purification issues.
References
Troubleshooting & Optimization
How to prevent racemization of H-D-Cys(Trt)-OH during coupling
Topic: Preventing Racemization of H-D-Cys(Trt)-OH during Coupling
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize and prevent the racemization of this compound during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling?
A1: Racemization is the conversion of the desired D-cysteine enantiomer into its mirror image, L-cysteine, at the alpha-carbon during the peptide coupling step. This results in a mixture of diastereomeric peptides, which can be challenging to purify and may significantly alter the peptide's biological activity and therapeutic efficacy.[1]
Q2: What is the primary mechanism of racemization for cysteine derivatives?
A2: Cysteine is particularly susceptible to racemization through a process called direct enolization.[1] The presence of a base facilitates the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar carbanion intermediate. This intermediate can then be protonated from either side, resulting in a mixture of both D and L isomers.[1][2] While oxazolone formation is a common racemization pathway for many amino acids, direct enolization is more prominent for cysteine due to the electron-withdrawing nature of the sulfur-containing side chain, which increases the acidity of the α-proton.[1]
Q3: Which factors are known to promote the racemization of this compound?
A3: Several factors during the coupling step can increase the risk of racemization:
-
Coupling Reagents: Certain coupling reagents, particularly uronium and phosphonium salts like HBTU, HATU, and BOP, especially when used with strong bases, are known to cause significant racemization.[2][3]
-
Strong Bases: Sterically hindered bases such as N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) can readily abstract the α-proton, promoting racemization.[2][3]
-
Pre-activation: Allowing the coupling reagents to pre-activate with the protected cysteine before addition to the resin can significantly increase the extent of racemization.[2][3]
-
Solvent Choice: Polar aprotic solvents like pure N,N-dimethylformamide (DMF) can enhance the rate of racemization compared to less polar solvents.[2][3]
-
Elevated Temperatures: While microwave-assisted peptide synthesis can speed up coupling reactions, the higher temperatures can also increase the rate of racemization.[2]
Q4: How can I detect and quantify the extent of racemization?
A4: Several analytical techniques can be employed to determine the level of racemization in your synthetic peptide:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that involves the hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent) to separate and quantify the D- and L-isomers.[4]
-
Capillary Electrophoresis (CE): CE offers high resolution and sensitivity for separating enantiomers, often with the use of a chiral selector in the running buffer.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish between diastereomeric peptides, sometimes with the aid of chiral solvating or derivatizing agents, although it is generally less sensitive than HPLC or CE.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of L-Cys diastereomer detected in the final product. | Use of potent coupling reagents (e.g., HBTU, HATU) with strong bases (e.g., DIEA). | Switch to a carbodiimide-based coupling reagent like N,N'-diisopropylcarbodiimide (DIPCDI) in combination with a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][6] The use of pre-formed O-pentafluorophenyl (Pfp) esters is also an effective strategy.[2][3] |
| Prolonged pre-activation of the amino acid. | Avoid pre-activation. Add the coupling reagents and the protected amino acid sequentially to the reaction vessel.[1][3] | |
| Use of a strong, sterically hindered base. | Replace strong bases like DIEA with weaker, more sterically hindered bases such as 2,4,6-trimethylpyridine (TMP, collidine).[3][7] Reducing the equivalents of the base can also help.[3] | |
| Use of a highly polar solvent like pure DMF. | Use a less polar solvent mixture, such as dichloromethane (DCM) and DMF (1:1 v/v).[2][3] | |
| C-terminal this compound is particularly prone to racemization. | Base-catalyzed epimerization during subsequent Fmoc deprotection steps. | Utilize a 2-chlorotrityl resin for anchoring the C-terminal cysteine, as it has been shown to be effective in suppressing racemization during Fmoc-based solid-phase peptide synthesis.[8] |
| Side reaction forming 3-(1-piperidinyl)alanine is observed. | Base-catalyzed elimination of the trityl-protected sulfhydryl group, followed by the addition of piperidine. | The sterically bulky trityl protecting group helps to minimize this side reaction.[9] Using a 2-chlorotrityl resin can also reduce this side reaction. |
Quantitative Data Summary
The following table summarizes the extent of cysteine racemization observed under various coupling conditions.
| Coupling Method/Condition | Base | S-Protecting Group | Racemization Level (% L-Cys) | Reference |
| HBTU/HATU/BOP (Standard Protocol) | DIEA/NMM | Trt | 5 - 33% | [2][3] |
| DIPCDI/Oxyma Pure | - | Thp | 0.74% | [2] |
| DIPCDI/Oxyma Pure | - | Trt | 3.3% | [2] |
| HCTU/6-Cl-HOBt (1 min pre-activation) | DIEA | Trt | > 1.0% | [2] |
| HCTU/6-Cl-HOBt (no pre-activation) | TMP | Trt | < 1.0% | [2] |
| BOP/HOBt/TMP (no pre-activation) in CH₂Cl₂-DMF (1:1) | TMP | Trt | < 1% | |
| DIPCDI/HOBt (5 min pre-activation) | - | Trt | < 1% | [3] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-D-Cys(Trt)-OH using DIPCDI/HOBt
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (4 equivalents) and HOBt (4 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed immediately by DIPCDI (4 equivalents). Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Low-Racemization Coupling using a Weaker Base
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (4 equivalents), HCTU (4 equivalents), and 6-Cl-HOBt (4 equivalents) in a 1:1 mixture of DCM and DMF.
-
Coupling Reaction: Add the coupling cocktail to the resin. Immediately add 2,4,6-trimethylpyridine (TMP) (8 equivalents) to the reaction mixture. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing and Confirmation: Follow steps 6-7 from Protocol 1.
Visual Diagrams
Caption: Mechanism of base-catalyzed racemization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Trityl Group Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of trityl (Trt) groups in synthetic chemistry, particularly in the context of peptide and oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete trityl group deprotection?
Incomplete deprotection is primarily identified through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: In reversed-phase HPLC (RP-HPLC), the presence of the hydrophobic trityl group will cause the incompletely deprotected species to have a longer retention time, appearing as a later-eluting peak compared to the desired, fully deprotected product.[1]
-
Mass Spectrometry (MS) Analysis: The mass spectrum will show a peak corresponding to the molecular weight of the product with the trityl group still attached, which is significantly higher than the expected mass of the final product.[1]
Q2: What are the most common reasons for incomplete trityl deprotection?
Several factors can contribute to the incomplete removal of the trityl group. These include:
-
Insufficient Reaction Time: Standard deprotection times (e.g., 2-3 hours) may not be adequate for complete removal, especially in long or complex molecules.[2]
-
Suboptimal Acid Concentration: The concentration of the acid, typically Trifluoroacetic Acid (TFA), may be too low for efficient cleavage.[2]
-
Steric Hindrance: In large molecules or sequences prone to aggregation, the deprotection reagents may have limited access to the trityl-protected site.[2]
-
Problematic Residues: Certain amino acid residues, notably N-terminal Asparagine (Asn), can exhibit significantly slower deprotection rates due to the proximity of the N-terminal amino group.[2][3]
-
Reagent Quality: The age and quality of the deprotection reagents, such as TFA, are critical. For instance, concentrated ammonium hydroxide can lose efficacy over time.[1]
Q3: My deprotection of an N-terminal Trityl-Asparagine (Asn(Trt)) is incomplete. What should I do?
Sluggish deprotection of N-terminal Asn(Trt) is a known issue.[2][3] To address this, you can:
-
Extend the cleavage time: Increasing the reaction time to 4 hours or more can often resolve the problem.[2]
-
Repeat the cleavage: If deprotection is still incomplete after an extended time, it is advisable to precipitate, wash, and re-subject the product to a fresh cleavage cocktail.[2]
-
Consider alternative protecting groups: For future syntheses, using a more labile protecting group for asparagine, such as Asn(Xant), can prevent this issue.[2][4]
Q4: What is the role of scavengers in trityl deprotection, and why are they essential?
During acid-mediated deprotection, the trityl group is released as a stable but highly reactive trityl cation.[2][5] If not neutralized, this cation can reattach to the deprotected functional group (e.g., thiol on cysteine) or cause side reactions by alkylating nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[2]
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" these reactive trityl cations, preventing side reactions and driving the deprotection reaction to completion.[5] Common scavengers include Triisopropylsilane (TIS), water, 1,2-Ethanedithiol (EDT), and phenol.[2]
Q5: Can the trityl group be removed selectively while the molecule is still attached to a solid-phase resin?
Yes, the high acid lability of the trityl group allows for its selective removal on-resin. This is typically achieved by using a low concentration of TFA in Dichloromethane (DCM), for example, 1-5% TFA.[2] This method is useful for performing on-resin modifications of the newly deprotected functional group.[2]
Data Presentation: Comparison of Deprotection Methods
The following tables summarize various reported conditions for the deprotection of trityl-protected compounds.
Table 1: Acid-Catalyzed Deprotection of Trityl Ethers (Alcohols)
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[6] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[6] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[6] |
Table 2: Deprotection of S-Trityl Thiols
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| TFA, Scavengers | DCM | Room Temp | Not Specified | High | Standard for solid-phase peptide synthesis.[6] |
| Iodine | Methanol or DCM | Room Temp | 5 - 30 min | Not Specified | Results in disulfide bond formation.[6] |
| Silver (I) Salts (AgOTf, AgBF₄) | TFA | 4 °C | 1.5 h | Partial | Can be used for partial deprotection.[6] |
| Mercury (II) Acetate | Water or aq. Acetic Acid | Room Temp | 1 h | Not Specified | Effective for deprotection.[6] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Trityl Deprotection using TFA
This protocol describes a general procedure for the removal of a trityl group from a nitrogen-containing compound using Trifluoroacetic Acid (TFA).
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.[6]
-
To the stirred solution at room temperature, add TFA (2.0 - 10.0 equivalents) dropwise.[6] The optimal amount of TFA may need to be determined empirically.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]
-
The crude deprotected product can be purified by standard methods such as column chromatography on silica gel. The triphenylmethanol byproduct is typically easily separated.[6]
Protocol 2: Milder Deprotection using Formic Acid
This protocol provides an alternative to TFA using the less harsh formic acid for the deprotection of trityl-protected alcohols.[6]
Materials:
-
Trityl-protected alcohol
-
Formic Acid (97+%)
-
Dioxane (optional, for co-evaporation)
-
Standard laboratory glassware
-
Rotary evaporator with an oil pump
Procedure:
-
Treat the trityl-protected alcohol (1.0 equivalent) with cold formic acid (97+%) for approximately 3 minutes.[6]
-
Evaporate the formic acid using an oil pump at room temperature.[6]
-
To aid in the complete removal of formic acid, co-evaporate the residue twice from dioxane.[6]
-
Purify the crude product as necessary.
Visualizations
Caption: Troubleshooting workflow for incomplete trityl deprotection.
Caption: Mechanism of acid-catalyzed trityl deprotection and scavenger role.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Minimizing β-elimination side reaction with C-terminal Cys(Trt)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and methodological support for minimizing the β-elimination side reaction during the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal Cysteine protected by a Trityl group (Cys(Trt)).
Frequently Asked Questions (FAQs)
Q1: What is the β-elimination side reaction in the context of C-terminal Cys(Trt)?
A1: β-elimination is a base-catalyzed side reaction that particularly affects peptides with a C-terminal cysteine.[1][2] During the Fmoc deprotection step, the base (typically piperidine) abstracts the acidic α-carbon proton of the C-terminal cysteine. This initiates the elimination of the protected sulfhydryl group (-S-Trt), forming a dehydroalanine (Dha) intermediate.[2][3] This reactive intermediate can then be attacked by a nucleophile, such as piperidine from the deprotection solution, resulting in an irreversible 3-(1-piperidinyl)alanine modification, which adds 51 Da to the peptide mass.[2][3][4]
Q2: Why is the C-terminal cysteine residue especially prone to this side reaction?
A2: The C-terminal cysteine is particularly susceptible because its α-proton is more acidic due to the electron-withdrawing effect of the adjacent ester linkage to the resin. This increased acidity makes it easier for the piperidine base used in Fmoc deprotection to abstract the proton, initiating the β-elimination cascade. This issue is most pronounced when the cysteine residue is anchored to Wang-type resins.[5]
Q3: How can I detect if β-elimination has occurred in my synthesis?
A3: The most common indicator of β-elimination followed by piperidine addition is the detection of an unexpected mass in the final crude product by mass spectrometry. Specifically, you will observe a mass corresponding to the desired peptide +51 Da.[2][3] This indicates the formation of the 3-(1-piperidinyl)alanine adduct. Low yield of the desired peptide can also be a symptom, as the dehydroalanine intermediate can lead to cleavage from the resin.[3]
Q4: What are the primary strategies to minimize or prevent this side reaction?
A4: The key strategies focus on sterically hindering the C-terminal residue and controlling the basicity of the reaction environment. The most effective methods include:
-
Resin Selection: Utilizing a 2-chlorotrityl (2-CTC) or other trityl-type resin is highly recommended.[3][5] The bulkiness of the trityl linkage to the resin provides significant steric hindrance that helps suppress both β-elimination and racemization.[3]
-
Side-Chain Protecting Group: The use of a bulky side-chain protecting group on the cysteine, such as Trityl (Trt), is a standard and effective measure to minimize the side reaction.[2][4]
-
Coupling Conditions: Avoid coupling methods that use strong, non-hindered bases for activation, such as HBTU/DIPEA.[3] Instead, use coupling reagents under neutral or acidic conditions, such as the use of carbodiimides like Diisopropylcarbodiimide (DIPCDI) with additives like HOBt or OxymaPure.[3][5]
Troubleshooting Guide
| Symptom / Observation | Possible Cause | Recommended Solution |
| Mass spectrometry shows an unexpected peak at [M+51]. | β-elimination of the Cys(Trt) side chain followed by the addition of piperidine.[2][3][4] | 1. Confirm the use of a 2-chlorotrityl (2-CTC) resin to sterically hinder the C-terminal residue.[3][5]2. If using a Wang-type resin, restart the synthesis on a 2-CTC resin.3. Ensure a bulky side-chain protecting group like Trityl (Trt) is used for the cysteine.[2] |
| Low yield of the final peptide. | Peptide cleavage from the resin due to the formation of the dehydroalanine intermediate during β-elimination.[3] | 1. Implement the recommended solutions to minimize β-elimination (e.g., use of 2-CTC resin).2. Optimize coupling steps to ensure high efficiency, as incomplete reactions can exacerbate side reactions. Use additives like HOBt or Oxyma to improve reactivity.[3] |
| Incomplete removal of the Trityl (Trt) group during final cleavage. | The cleavage of the Cys(Trt) group is a reversible reaction. The stable trityl cation can re-attach to the nucleophilic thiol group.[3][5] | 1. Use an effective scavenger in your cleavage cocktail to trap the trityl cation. Triisopropylsilane (TIS) is highly effective for this purpose.[3]2. A standard cleavage cocktail is TFA / TIS / H₂O (95:2.5:2.5).[3]3. For peptides with multiple Cys(Trt) residues, precipitating the peptide directly from the TFA cleavage mixture into cold diethyl ether can yield better results.[3] |
Quantitative Data Summary
The choice of resin and protecting group significantly impacts the extent of side reactions for C-terminal cysteine residues. The following tables provide a qualitative summary based on literature findings.
Table 1: Effect of Resin Choice on C-Terminal Cysteine Side Reactions
| Resin Type | Efficacy in Minimizing β-Elimination & Racemization | Reference |
| Wang-type | Problematic; prone to both side reactions. | [5] |
| 2-Chlorotrityl (2-CTC) | Highly effective; significantly reduces side reactions. | [3][5] |
Table 2: Comparison of Cysteine Side-Chain Protecting Groups
| Protecting Group | Performance in Minimizing Side Reactions | Reference |
| Trityl (Trt) | Good; its bulkiness minimizes β-elimination. | [2][4] |
| Tetrahydropyranyl (Thp) | Reported to be superior to Trt for minimizing racemization. | [3] |
| Acm | C-terminal Cys(Acm) is more prone to β-elimination than Cys(Trt). | [6] |
Key Experimental Protocols
Protocol 1: Loading of Fmoc-Cys(Trt)-OH onto 2-Chlorotrityl Chloride Resin
This protocol describes the first critical step to anchor the C-terminal Cys(Trt) to a sterically hindered resin.
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in dry dichloromethane (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel. Drain the DCM.[7]
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (1.5 to 3 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (3 to 7.5 equivalents) in dry DCM.
-
Loading Reaction: Add the amino acid solution to the swollen resin and mix gently for 30 to 60 minutes at room temperature.[7]
-
Capping: To cap any remaining reactive chloride groups on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) (10 mL) and mix for 15 minutes.[3][7]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). Dry the resin under vacuum.
Protocol 2: Subsequent Amino Acid Coupling using DIPCDI/Oxyma
This protocol uses a coupling cocktail known to suppress racemization and is suitable for chain elongation.
-
Fmoc Deprotection: Perform Fmoc deprotection of the resin-bound amino acid using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 eq.), OxymaPure (3 eq.), and DIPCDI (3 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction's completion using a qualitative method (e.g., Kaiser test).
-
Washing: Once coupling is complete, wash the resin with DMF and DCM to prepare for the next cycle.
Protocol 3: Final Cleavage of the Cys(Trt)-Containing Peptide
This protocol ensures efficient cleavage and removal of the Trt group while preventing its re-attachment.
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v). TIS acts as a scavenger for the liberated trityl cations.[3] For peptides prone to oxidation, 1,2-ethanedithiol (EDT) can be added.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether to remove scavengers.
-
Drying: Dry the final peptide pellet under vacuum.
Visual Guides
Caption: The reaction pathway of β-elimination at a C-terminal cysteine.
Caption: Recommended workflow for SPPS of peptides with C-terminal cysteine.
Caption: A decision tree for troubleshooting β-elimination side reactions.
References
Scavengers for trityl cation in H-D-Cys(Trt)-OH cleavage
Welcome to the technical support center for the cleavage of the trityl (Trt) protecting group from H-D-Cys(Trt)-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this critical step in peptide synthesis.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the cleavage of the trityl group from Cysteine.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | The cleavage of the trityl group by trifluoroacetic acid (TFA) is a reversible reaction. Without an effective scavenger, the liberated trityl cation can reattach to the deprotected cysteine thiol.[1] | Increase the concentration or effectiveness of the trityl cation scavenger. Triisopropylsilane (TIS) is highly effective as it irreversibly converts the trityl cation to triphenylmethane.[1] Consider extending the cleavage reaction time to 4-6 hours, monitoring progress by HPLC.[1] |
| Oxidation of Cysteine | The free thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimers or oligomers).[1] | Incorporate a reducing agent into the cleavage cocktail. 1,2-Ethanedithiol (EDT) is commonly used to maintain the cysteine in its reduced state.[1][2] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[3] |
| S-alkylation Side Products | Reactive carbocations generated from other protecting groups (e.g., tert-butyl from tBu groups) or the resin linker can alkylate the nucleophilic cysteine thiol.[1][4] | Ensure a sufficient concentration and variety of scavengers in the cleavage cocktail to trap different types of carbocations. A cocktail containing both TIS (for trityl cations) and EDT (effective for t-butyl cations) is often recommended.[2][5] |
| Peptide Aggregation | The crude peptide may aggregate or precipitate from the cleavage cocktail, leading to incomplete reaction and difficult handling. | Ensure an adequate volume of the cleavage cocktail is used relative to the amount of peptide-resin.[3] Water is often included in the cocktail to improve peptide solubility.[3] |
| Reattachment of Peptide to Resin | The free thiol group of the deprotected cysteine can be re-alkylated by carbocations generated from the resin linker, leading to reattachment.[5] | The use of effective scavengers like TIS is crucial to prevent this side reaction.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers in the cleavage of this compound?
A1: The primary role of scavengers is to "trap" or "quench" the highly reactive and stable trityl carbocation (Trt+) that is generated during the acidic cleavage of the Trt group with TFA.[1][6] By reacting with these carbocations, scavengers prevent them from reattaching to the nucleophilic thiol group of the deprotected cysteine, thereby driving the deprotection reaction to completion and preventing side reactions.[1][6]
Q2: Which scavengers are most effective for trityl cation removal?
A2: Trialkylsilanes, particularly Triisopropylsilane (TIS), are highly effective and widely recommended scavengers for the trityl cation.[5][7] TIS irreversibly reduces the trityl cation to the inert triphenylmethane.[7] Other commonly used scavengers include 1,2-Ethanedithiol (EDT), water, phenol, and thioanisole, often used in combination to address a range of potential side reactions.[5][6]
Q3: What are the recommended cleavage cocktails for this compound?
A3: The choice of cleavage cocktail is critical for successful deprotection. For most applications, a standard cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O is sufficient.[1][2] For peptides containing other sensitive residues like Methionine (Met) or Tryptophan (Trp), a more robust cocktail like Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) is recommended.[1][8]
Q4: How can I prevent the oxidation of the deprotected cysteine thiol?
A4: The inclusion of a reducing agent in the cleavage cocktail is the most effective way to prevent oxidation. 1,2-Ethanedithiol (EDT) is a potent reducing agent that helps maintain the cysteine thiol in its reduced state.[2][3] Additionally, working under an inert atmosphere and using fresh, high-quality reagents can further minimize oxidation.[3]
Q5: What causes the formation of S-tert-butylated Cysteine as a side product, and how can it be minimized?
A5: S-tert-butylated Cysteine is formed when the liberated cysteine thiol reacts with t-butyl cations generated from the cleavage of t-butyl-based protecting groups present elsewhere in the peptide or from the resin. Even with TIS, this side reaction can occur.[9][10] The use of a scavenger cocktail containing thioethers like dimethyl sulfide (DMS) or thioanisole, in addition to TIS and water, has been shown to reduce the magnitude of Cys S-tert-butylation.[9] A two-step cleavage protocol can also be effective in minimizing this side product.[3]
Scavenger Performance Data
The selection of an appropriate scavenger cocktail is crucial for maximizing the yield and purity of the final peptide. The following table summarizes commonly used scavengers and their primary functions and considerations.
| Scavenger | Typical Concentration (v/v) | Primary Function(s) | Key Considerations |
| Triisopropylsilane (TIS) | 2.5% - 5% | Highly effective at irreversibly quenching the trityl cation.[5] | Key component for preventing Trt reattachment.[5] |
| 1,2-Ethanedithiol (EDT) | 2.5% - 5% | Potent reducing agent, prevents cysteine oxidation. Excellent scavenger for t-butyl cations.[2][5] | Strong, unpleasant odor.[6] |
| Water (H₂O) | 2.5% - 5% | Acts as a scavenger and aids in peptide solubility.[2][3] | A common component of standard cleavage cocktails. |
| Phenol | 5% | Scavenger for trityl cations and protects tyrosine and tryptophan residues from modification.[6][11] | Less effective than silanes or thiols for general scavenging.[6] |
| Thioanisole | 5% | Effective in trapping the trityl cation. Less volatile and odorous than EDT.[6] | Can be more difficult to remove than volatile scavengers. May cause modifications to tryptophan residues under certain conditions.[6] |
Experimental Protocols
Note: All procedures involving Trifluoroacetic Acid (TFA) must be performed in a well-ventilated fume hood, as TFA is corrosive and volatile.
Protocol 1: Standard Cleavage of this compound
This protocol is suitable for most standard applications involving the deprotection of this compound.
Materials:
-
This compound loaded resin
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold Diethyl Ether
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry thoroughly under a vacuum.[12]
-
Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v).[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[2] Incubate the mixture at room temperature for 2-4 hours with gentle agitation.[1]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh cleavage cocktail or neat TFA.[2]
-
Peptide Precipitation: Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[2]
-
Washing and Drying: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under a vacuum.[2]
Protocol 2: Cleavage with Enhanced Protection Against Oxidation
This protocol is recommended for sequences prone to oxidation.
Materials:
-
This compound loaded resin
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized Water
-
Cold Diethyl Ether
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail: 92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5% H₂O (v/v/v).[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and incubate at room temperature for 2-4 hours with gentle agitation.[2]
-
Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 4-6 from Protocol 1.
Visualizations
Caption: Experimental workflow for the cleavage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: H-D-Cys(Trt)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-D-Cys(Trt)-OH in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in solid-phase peptide synthesis (SPPS).
Problem 1: Significant Racemization (Epimerization) of the Cysteine Residue is Observed.
-
Question: My peptide containing D-Cys(Trt) shows a significant amount of the L-Cysteine isomer. How can I minimize racemization during coupling?
-
Answer: Cysteine is highly susceptible to racemization during the activation and coupling steps in SPPS, particularly when using highly activating reagents in the presence of a strong base.[1][2] To mitigate this, consider the following strategies:
-
Choice of Coupling Reagent and Base: Avoid pre-activation and the use of strong bases like N,N-diisopropylethylamine (DIEA) with potent coupling reagents such as HBTU or HATU.[3][4] A combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) is recommended to reduce racemization.[5][6][7] Using a weaker base like 2,4,6-trimethylpyridine (collidine) can also be beneficial.[4]
-
Solvent: Performing the coupling reaction in a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), can help reduce the rate of racemization.[4]
-
Alternative Protecting Groups: For particularly sensitive sequences, consider using alternative S-protecting groups like 4,4′-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom), which have been shown to suppress racemization to a greater extent than the trityl (Trt) group.
-
Problem 2: Formation of a +51 Da Adduct on the C-Terminal Cysteine.
-
Question: I am observing a side product with a mass increase of 51 Da, especially when D-Cys(Trt)-OH is the C-terminal amino acid. What is this side product and how can I avoid it?
-
Answer: This side product is likely 3-(1-piperidinyl)alanine, formed via a two-step process. First, the base used for Fmoc deprotection (piperidine) catalyzes the β-elimination of the protected thiol group to form a dehydroalanine intermediate. Subsequently, piperidine adds to this intermediate.[3][8][9] This is more prevalent when the C-terminal cysteine is attached to a Wang-type resin.[5][8] To minimize its formation:
-
Resin Choice: Utilize a 2-chlorotrityl chloride resin, which is known to reduce the occurrence of this side reaction.[3][5]
-
Protecting Group: The sterically bulky trityl group on this compound already helps to minimize this side reaction compared to less bulky protecting groups.[3]
-
Deprotection Conditions: Minimize the duration of piperidine treatment during the Fmoc deprotection steps.[1]
-
Problem 3: Incomplete Removal of the Trityl (Trt) Protecting Group.
-
Question: My final peptide product still contains the Trityl group after TFA cleavage. How can I ensure complete deprotection?
-
Answer: The trityl cation released during acidic cleavage is stable, making the deprotection reaction reversible.[5] To drive the reaction to completion, effective scavenging of this cation is crucial.
-
Use of Scavengers: Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reduces the trityl cation to triphenylmethane.[5][10] A standard cleavage cocktail for peptides containing Cys(Trt) is TFA/TIS/H₂O (95:2.5:2.5).[5]
-
Cleavage Time: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient. However, for peptides with multiple Cys(Trt) residues or other acid-labile protecting groups, extending the cleavage time may be necessary.[1]
-
Precipitation: Precipitating the peptide directly from the TFA cleavage mixture into cold diethyl ether can yield better results, especially for peptides with multiple Cys(Trt) residues.[5]
-
Problem 4: Observation of S-Alkylation Side Products.
-
Question: I am detecting unexpected alkylation on the cysteine thiol group. What is the cause and how can it be prevented?
-
Answer: S-alkylation can occur when the deprotected, nucleophilic thiol group of cysteine reacts with carbocations generated during the final cleavage step. A common source of these carbocations is the resin linker itself, particularly with Wang resin, which can release a reactive p-hydroxybenzyl group.[6] To avoid this:
-
Resin Selection: Consider using a resin that does not generate reactive carbocations upon cleavage, such as a 2-chlorotrityl resin.[6]
-
Effective Scavenging: While TIS is excellent for scavenging trityl cations, a cocktail with multiple scavengers may be more effective against other carbocations. For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) can be used, although it is often unnecessary with modern protecting group strategies.
-
Problem 5: Disulfide Bond Formation (Dimerization/Oligomerization) in the Final Product.
-
Question: My final peptide product shows significant amounts of dimers or higher molecular weight species. How can I prevent oxidation of the cysteine thiol?
-
Answer: The free thiol group of cysteine is susceptible to oxidation, leading to the formation of disulfide bonds. To maintain the reduced state of the cysteine:
-
Reducing Agents in Cleavage Cocktail: Add a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to the cleavage cocktail. A typical cocktail would be TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).[11]
-
Handling of the Cleaved Peptide: After cleavage and precipitation, the peptide should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored dry to minimize oxidation. HPLC buffers should be degassed.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. If dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q2: Can I use microwave heating during the coupling of this compound? A2: While microwave-assisted SPPS can accelerate coupling reactions, it can also exacerbate racemization, especially for sensitive amino acids like cysteine.[5] If you choose to use microwave heating, it is crucial to carefully optimize the temperature and coupling time to minimize epimerization.
Q3: How can I confirm the presence of side products in my final peptide? A3: High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of your synthetic peptide and detecting the presence of side products as separate peaks. Mass spectrometry (MS) is essential for identifying these side products by their specific mass-to-charge ratios. For example, piperidinylalanine formation results in a +51 Da mass shift[8], while S-alkylation by a tert-butyl group would show a +56 Da shift.[12]
Q4: What is the role of scavengers in the cleavage cocktail? A4: Scavengers are crucial for trapping reactive carbocations that are generated during the acidic cleavage of protecting groups and the peptide from the resin. These carbocations, if not quenched, can lead to various side reactions, including re-attachment of the protecting group or alkylation of sensitive amino acid residues like cysteine, tryptophan, and methionine.
Data Presentation
Table 1: Racemization of Cys(Trt) with Different Coupling Reagents.
| Coupling Reagent/Method | Base | % D-Cys Formation (Racemization) | Reference |
| DIPCDI/Oxyma | - | 3.3% | [5][6] |
| HCTU/6-Cl-HOBt | DIEA | 8.0% (25 °C) | [6] |
| HCTU/6-Cl-HOBt | DIEA | 10.9% (80 °C) | [6] |
| HCTU/6-Cl-HOBt | DIEA | 26.6% (90 °C) | [6] |
| BOP/HOBt/TMP (no pre-activation) | TMP | <1% | [4] |
| DIPCDI/HOBt (5 min pre-activation) | - | <1% | [4] |
Table 2: Common Cleavage Cocktails for Peptides Containing Cys(Trt).
| Cleavage Cocktail Composition | Primary Use |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Standard cocktail for most peptides with Cys(Trt).[5] |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | Recommended for peptides with multiple Cys(Trt) residues or those prone to oxidation.[11] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | A "universal" and more aggressive cocktail for complex peptides with multiple sensitive residues. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Cys(Trt)-OH in Manual SPPS
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl or Rink amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF.[1]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[1]
-
Washing: After complete coupling, wash the resin thoroughly with DMF, then dichloromethane (DCM), and finally DMF to remove excess reagents and byproducts.[1]
Protocol 2: Cleavage and Deprotection of a Peptide Containing D-Cys(Trt)
-
Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash with DCM and dry the resin under vacuum for at least 1 hour.[11]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, and 2.5% H₂O. For peptides prone to oxidation, use 92.5% TFA, 2.5% TIS, 2.5% H₂O, and 2.5% EDT.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[11]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[11]
-
Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.[11]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. scite.ai [scite.ai]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: H-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of H-D-Cys(Trt)-OH during Solid-Phase Peptide Synthesis (SPPS), with a particular focus on the impact of basic conditions.
Frequently Asked Questions (FAQs)
Q1: Is the trityl (Trt) protecting group on cysteine stable to the basic conditions used for Fmoc deprotection?
A1: Yes, the S-trityl (Trt) group is generally considered stable under the standard basic conditions used for N-α-Fmoc deprotection, which typically involves treatment with 20% piperidine in dimethylformamide (DMF)[1]. However, prolonged exposure to basic conditions can lead to side reactions, particularly at the C-terminal cysteine residue[2]. While the S-Trt bond itself is robust during standard Fmoc deprotection cycles, issues like racemization and β-elimination are more common concerns influenced by the basic environment[3][4].
Q2: What is β-elimination and how does it affect Cys(Trt)-containing peptides?
A2: β-elimination is a significant side reaction that can occur, especially when Cys(Trt) is the C-terminal amino acid. Under basic conditions, such as during Fmoc deprotection with piperidine, a proton can be abstracted from the α-carbon of the cysteine residue. This leads to the elimination of the protected thiol group and the formation of a dehydroalanine intermediate. This reactive intermediate can then be attacked by piperidine, resulting in the formation of a 3-(1-piperidinyl)alanine adduct, which adds 51 Da to the mass of the peptide[3].
Q3: How can β-elimination be minimized?
A3: To minimize β-elimination, several strategies can be employed:
-
Resin Choice: The use of sterically hindered resins, such as 2-chlorotrityl (2-CTC) resin, is highly recommended for anchoring the C-terminal Cys(Trt)[3]. The bulkiness of the resin linkage helps to prevent the abstraction of the α-proton.
-
Protecting Group: The trityl group itself provides some steric hindrance that can help reduce the incidence of β-elimination[5].
Q4: What is racemization and how is it influenced by bases during the coupling of Fmoc-D-Cys(Trt)-OH?
A4: Racemization is the conversion of a chiral amino acid from a single enantiomer (D-form in this case) to a mixture of D and L isomers. For Cys(Trt), this is a known side reaction that occurs during the activation and coupling steps of SPPS, particularly when using potent uronium or phosphonium-based coupling reagents (e.g., HBTU, HCTU) in the presence of a strong tertiary amine base like diisopropylethylamine (DIEA)[3][6]. The base is necessary to activate the carboxylic acid for coupling, but it can also facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity.
Q5: How can racemization of Fmoc-D-Cys(Trt)-OH be controlled?
A5: Several approaches can be taken to minimize racemization:
-
Choice of Coupling Reagents: Using carbodiimide-based coupling reagents like diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is known to reduce racemization compared to uronium/phosphonium reagents[3].
-
Choice of Base: If using uronium or phosphonium reagents, replacing the commonly used DIEA with a weaker, more sterically hindered base like 2,4,6-collidine can significantly reduce the extent of racemization[1].
-
Alternative Protecting Groups: For particularly sensitive sequences, alternative cysteine protecting groups that are less prone to racemization, such as 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom), can be considered[4][6].
Q6: Can alternative bases to piperidine, such as DBU, be used for Fmoc deprotection of peptides containing Cys(Trt)?
A6: Yes, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used for very rapid Fmoc deprotection[7][8]. It can be beneficial in overcoming incomplete deprotection in difficult sequences. However, due to its high basicity, DBU can potentially increase the risk of other side reactions like aspartimide formation in susceptible sequences[7]. Therefore, its use should be carefully considered based on the peptide sequence. For Cys(Trt)-containing peptides, while the Trt group is expected to be stable to DBU treatment during the short deprotection times, the increased basicity could exacerbate β-elimination at the C-terminus.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Mass increase of +51 Da on a C-terminal Cys-containing peptide | β-elimination followed by piperidine addition. | - Use a 2-chlorotrityl (2-CTC) or other sterically hindered resin for the C-terminal cysteine.- Ensure standard, not prolonged, piperidine treatment times. |
| Presence of L-Cys isomer in a D-Cys containing peptide (Racemization) | Use of strong activating reagents (HBTU, HCTU) with a strong base (DIEA) during coupling. | - Switch to a carbodiimide-based coupling method (e.g., DIC/HOBt or DIC/Oxyma).- If using uronium/phosphonium reagents, replace DIEA with a weaker, sterically hindered base like 2,4,6-collidine.- Avoid prolonged pre-activation times. |
| Incomplete Fmoc deprotection | Aggregation of the peptide chain, leading to poor accessibility of the N-terminus. | - Consider using a stronger deprotection solution, such as one containing DBU (e.g., 2% DBU in DMF).- Increase deprotection time or perform a double deprotection.- Use chaotropic salts or microwave energy to disrupt aggregation. |
| Incomplete removal of the Trt group during final cleavage | The cleavage of the Cys(Trt) group is reversible. The stable trityl cation can re-attach to the nucleophilic thiol group. | - Use a cleavage cocktail containing an effective scavenger for the trityl cation, such as triisopropylsilane (TIS). A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).- For peptides with multiple Cys(Trt) residues, the addition of 2.5% ethanedithiol (EDT) can help maintain the reduced state of the cysteine thiol. |
Quantitative Data Summary
The choice of coupling method and base has a significant impact on the degree of racemization of Cys(Trt). The following table summarizes the percentage of D-Cys formation observed under various conditions for Fmoc-L-Cys(Trt)-OH. The principles apply equally to the D-isomer.
| Coupling Reagent | Base | Temperature | % D-Cys Formation |
| HCTU/6-Cl-HOBt | DIEA | Conventional SPPS | 8.0% |
| HCTU/6-Cl-HOBt | DIEA | 50°C (Microwave) | 10.9% |
| HCTU/6-Cl-HOBt | DIEA | 80°C (Microwave) | 26.6% |
Data adapted from studies on Fmoc-L-Cys(Trt)-OH, demonstrating the trend of racemization under different conditions.[4]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Cys(Trt)-OH using DIC/Oxyma
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and then DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Cleavage of a Cys(Trt)-Containing Peptide from the Resin
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O in a ratio of 95:2.5:2.5. For peptides susceptible to oxidation, 1,2-ethanedithiol (EDT) can be added to the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
References
- 1. peptide.com [peptide.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: H-D-Cys(Trt)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with H-D-Cys(Trt)-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound is difficult to dissolve. What is the recommended procedure?
A1: this compound, due to its bulky trityl group and crystalline nature, can exhibit poor solubility in common peptide synthesis solvents. The recommended starting solvent is Dimethyl Sulfoxide (DMSO).[1][2] For a 100 mg/mL solution in DMSO, sonication may be necessary to achieve complete dissolution.[1][2] It is crucial to use fresh, anhydrous DMSO as the presence of moisture can significantly reduce solubility.[1][2] If DMSO is not compatible with your synthesis strategy, N-methylpyrrolidone (NMP) can be used as an alternative, as it generally has better solvating properties than Dimethylformamide (DMF) for complex amino acid derivatives.
Q2: What causes aggregation when using this compound in my peptide sequence?
A2: Aggregation during solid-phase peptide synthesis (SPPS) is a common issue, particularly with hydrophobic or sterically hindered amino acids like this compound. The primary drivers of aggregation are:
-
Intermolecular Hydrogen Bonding: Growing peptide chains can form secondary structures, such as beta-sheets, which are stabilized by hydrogen bonds. This can make the N-terminus of the peptide inaccessible for the next coupling step.
-
Hydrophobic Interactions: The trityl group on the cysteine side chain is highly hydrophobic and can contribute to the self-association of peptide chains.
-
Steric Hindrance: The bulky nature of the trityl group can physically obstruct the approach of the incoming activated amino acid, leading to incomplete coupling and promoting aggregation of unreacted chains.
Q3: Are D-amino acids like this compound more prone to aggregation than their L-counterparts?
A3: While the fundamental chemical properties driving aggregation are the same for both D- and L-amino acids, the incorporation of a D-amino acid can sometimes disrupt the formation of regular secondary structures like alpha-helices and beta-sheets that are more favorable for L-amino acid sequences. However, if a sequence contains multiple D-amino acids, it can still be prone to aggregation. The bulky trityl group on this compound remains a significant factor for aggregation regardless of the stereochemistry.
Q4: What are the signs of on-resin aggregation during my synthesis?
A4: Key indicators of on-resin aggregation include:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines. Similarly, incomplete Fmoc-deprotection can also be a sign of aggregation.
-
Formation of a Gel-like Substance: In severe cases, the peptide-resin can form a gelatinous mass, making it difficult to filter and wash.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound Powder
Symptoms:
-
The this compound powder does not fully dissolve in the coupling solvent (DMF, NMP).
-
Visible particulate matter remains after vortexing.
Troubleshooting Workflow:
Caption: Workflow for dissolving this compound.
Experimental Protocol: Solubilization of this compound
-
Solvent Selection: Use fresh, anhydrous DMSO as the primary solvent.[1][2]
-
Concentration: Prepare a solution at the desired concentration for your coupling reaction (e.g., 0.5 M).
-
Initial Dissolution: Add the solvent to the this compound powder and vortex thoroughly.
-
Sonication: If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.[1][2]
-
Gentle Warming (Optional): If sonication is insufficient, gently warm the solution to 30-40°C. Avoid excessive heat, which could potentially degrade the amino acid.
-
Alternative Solvent: If DMSO is not suitable, N-methylpyrrolidone (NMP) can be used as an alternative.
Issue 2: On-Resin Aggregation After Coupling this compound
Symptoms:
-
Positive Kaiser test after coupling.
-
Shrinking of the resin bed.
-
Difficult and slow draining of solvents during washing steps.
Troubleshooting Workflow:
Caption: Workflow for addressing on-resin aggregation.
Experimental Protocol: Chaotropic Salt Wash
-
Resin Preparation: After a positive Kaiser test indicating incomplete coupling, wash the resin with DMF (3 x 1 min).
-
Chaotropic Wash: Add a solution of 0.4 M LiCl in DMF to the resin and agitate for 30 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of the chaotropic salt.
-
Recoupling: Proceed with a second coupling of this compound.
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (275.13 mM) | Requires sonication. Use fresh, anhydrous DMSO. | [1][2] |
| DMF | Lower than DMSO | Not the preferred solvent for initial dissolution. | Inferred from general knowledge |
| NMP | Better than DMF | A good alternative if DMSO is not suitable. | Inferred from general knowledge |
Table 2: Common Side Reactions Associated with Cys(Trt) and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Conversion of the D-isomer to a mixture of D and L isomers during activation and coupling. | Use carbodiimide-based coupling reagents (e.g., DIC/Oxyma). Avoid prolonged pre-activation times. Couple at lower temperatures. |
| β-elimination | Formation of dehydroalanine at the C-terminus, especially with Wang-type resins. | Use a 2-chlorotrityl resin for C-terminal cysteine. Minimize piperidine treatment time. |
| Incomplete Trityl Deprotection | The trityl group is not completely removed during the final TFA cleavage. | Increase cleavage time to 3-4 hours. Ensure an adequate amount of scavengers (e.g., EDT, TIS) in the cleavage cocktail. |
References
Technical Support Center: Synthesis of Peptides Containing H-D-Cys(Trt)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing H-D-Cys(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in SPPS?
The primary challenges associated with the use of this compound in Fmoc-based SPPS include:
-
Racemization: The D-cysteine can partially convert to L-cysteine during the activation and coupling steps, leading to diastereomeric impurities. Cysteine is particularly susceptible to racemization.[1]
-
Incomplete Deprotection: The trityl (Trt) group may not be completely removed during the final cleavage from the resin, resulting in a low yield of the desired peptide.[1] This is due to the stability of the trityl cation and the reversibility of the deprotection reaction.[1]
-
Oxidation: The free thiol group of the deprotected cysteine is highly susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or oligomers.[2]
-
Side Reactions: Other potential side reactions include the formation of 3-(1-piperidinyl)alanine at the C-terminus and S-alkylation by carbocations generated during cleavage.[1]
Q2: How can I minimize racemization of this compound during coupling?
Minimizing racemization is critical for obtaining a pure product. Key strategies include:
-
Choice of Coupling Reagents: Avoid highly activating uronium or phosphonium reagents like HBTU or PyBOP, especially with strong bases like DIEA.[1] Carbodiimide-based activators such as DIC/HOBt or DIC/Oxyma are recommended as they have been shown to reduce racemization.[3]
-
Choice of Base: If a base is required, use a weaker or more sterically hindered base like 2,4,6-collidine instead of DIEA or NMM.[4]
-
Minimize Pre-activation Time: Long pre-activation times can increase the extent of racemization.[5]
-
Solvent Choice: Using a less polar solvent mixture, such as DCM/DMF, may help reduce racemization compared to pure DMF.[5]
-
Alternative Protecting Groups: For particularly sensitive sequences, consider alternative S-protecting groups like tetrahydropyranyl (Thp), which has been shown to result in lower racemization compared to Trt.
Q3: What is the optimal cleavage cocktail for removing the Trityl group from D-Cysteine?
A standard and effective cleavage cocktail for peptides containing Cys(Trt) is a mixture of trifluoroacetic acid (TFA), a scavenger to trap the trityl cation, and a reducing agent to prevent oxidation. A widely used cocktail is:
-
TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) [2]
Key components and their roles:
-
TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups.
-
Triisopropylsilane (TIS): A highly effective scavenger that irreversibly quenches the reactive trityl cation, preventing re-attachment to the cysteine thiol and other side reactions.
-
1,2-Ethanedithiol (EDT): Acts as a reducing agent to keep the cysteine thiol in its free, reduced state, thereby preventing oxidation and disulfide bond formation. It also functions as a scavenger.[2]
-
Water: Can also act as a scavenger.
For peptides containing other sensitive residues like Met or Trp, "Reagent K" (TFA/phenol/water/thioanisole/EDT) is often recommended.[6]
Troubleshooting Guides
Problem 1: Low Yield of the Final Peptide
Possible Cause A: Incomplete Coupling of this compound
-
Solution: Monitor the coupling reaction using a ninhydrin (Kaiser) test to ensure it goes to completion. If the coupling is sluggish, extend the reaction time or consider a more potent coupling reagent, keeping in mind the increased risk of racemization.
Possible Cause B: Incomplete Deprotection of the Trityl Group
-
Solution: This is a common issue and is often indicated by a mass corresponding to the Trt-protected peptide in the final analysis.
-
Optimize the Cleavage Cocktail: Ensure a sufficient concentration of an effective scavenger like TIS.
-
Extend Cleavage Time: Increase the cleavage time to 3-4 hours at room temperature.
-
Re-cleavage: If incomplete deprotection is confirmed, the precipitated crude peptide can be subjected to a second cleavage treatment with a fresh cocktail.
-
Possible Cause C: Oxidation of the Peptide
-
Solution: The formation of disulfide-bonded dimers or oligomers can significantly reduce the yield of the desired monomeric peptide.
-
Use a Reducing Agent: Always include a reducing agent like EDT or DTT in the cleavage cocktail.[2]
-
Inert Atmosphere: Perform the cleavage and work-up under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.
-
Immediate Purification: Purify the peptide as soon as possible after cleavage and lyophilization.
-
Problem 2: Presence of Diastereomeric Impurities (Racemization)
-
Diagnosis: The presence of a closely eluting peak with the same mass as the desired product in the HPLC chromatogram is a strong indicator of racemization. This can be confirmed by chiral amino acid analysis after hydrolysis of the purified peptide.
-
Solution:
-
Modify the Coupling Protocol: Switch to a less racemization-prone coupling method, such as DIC/HOBt or DIC/Oxyma.[3]
-
Change the Base: If using a uronium/phosphonium reagent, replace DIEA with a weaker base like 2,4,6-collidine.[4]
-
Optimize Reaction Conditions: Avoid prolonged pre-activation and consider performing the coupling at a lower temperature.
-
Data Presentation
Table 1: Impact of Coupling Method on D-Cysteine Racemization
| S-Protecting Group | Coupling Reagent | % L-Isomer Formation (Racemization) | Reference |
| Fmoc-D-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% | |
| Fmoc-D-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% | |
| Fmoc-D-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8% |
Table 2: Common Scavengers for Cys(Trt) Cleavage and Their Functions
| Scavenger | Typical Concentration | Primary Function(s) | Notes |
| Triisopropylsilane (TIS) | 1-5% | Irreversibly quenches the trityl cation. | Highly effective and recommended for Cys(Trt). |
| 1,2-Ethanedithiol (EDT) | 1-5% | Scavenges t-butyl cations and acts as a reducing agent to prevent thiol oxidation.[2] | Strong, unpleasant odor. |
| Thioanisole | 1-5% | Scavenger, can help prevent side reactions with other sensitive residues like Met and Trp. | Can also act as a reducing agent. |
| Water | 2.5-5% | Acts as a scavenger. | A common component of many cleavage cocktails. |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol is designed to minimize racemization during the incorporation of this compound.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the solution of the amino acid and HOBt to the resin, followed by the addition of DIC (3 equivalents).
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the Trt group.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v). Use approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether (10 times the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the precipitated peptide under vacuum.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of base-mediated racemization of cysteine.
Caption: Troubleshooting workflow for low peptide yield.
References
Validation & Comparative
A Comparative Guide to H-D-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH for Disulfide Bridge Formation
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of disulfide bridges is a cornerstone of peptide and protein chemistry, critical for imposing conformational constraints that dictate biological activity and stability.[1][2] The choice of protecting group for the cysteine thiol is a pivotal decision in the synthesis of complex peptides, particularly those with multiple disulfide bonds.[1][3] This guide provides an in-depth, objective comparison of two widely utilized protected cysteine derivatives: H-D-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH, focusing on their application in disulfide bridge formation.
Core Chemical Differences and Strategic Implications
The primary distinction between this compound and Fmoc-Cys(Acm)-OH lies in the nature of their thiol protecting groups: the acid-labile trityl (Trt) group and the oxidation-labile acetamidomethyl (Acm) group. This fundamental difference dictates their strategic use in Solid-Phase Peptide Synthesis (SPPS).
This compound , protected with the bulky trityl group, is a standard choice in Fmoc-based SPPS for synthesizing peptides with a single disulfide bond or where simultaneous deprotection and cleavage from the resin are desired.[1][4] The Trt group is readily cleaved under acidic conditions, typically with a trifluoroacetic acid (TFA) cocktail, which also cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups.[1][5][6]
Fmoc-Cys(Acm)-OH , on the other hand, employs the Acm group, which is stable to the acidic conditions of TFA cleavage.[6][7][8] This stability makes it an invaluable tool for orthogonal protection strategies, enabling the regioselective formation of multiple disulfide bonds.[1][2][7] The Acm group is typically removed by oxidative methods, most commonly with iodine, which can simultaneously facilitate disulfide bond formation.[4][7][9]
Performance Comparison: this compound vs. Fmoc-Cys(Acm)-OH
| Feature | This compound | Fmoc-Cys(Acm)-OH | Key Considerations |
| Protecting Group | Trityl (Trt) | Acetamidomethyl (Acm) | Trt is acid-labile; Acm is stable to acid but labile to specific oxidizing agents.[1][7] |
| Deprotection Conditions | Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)[1] | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[5][7][10] | Iodine is the most common method for Acm removal and disulfide formation.[4][11] Heavy metal salts are effective but pose toxicity concerns.[10][12] |
| Orthogonality | Not fully orthogonal in standard Fmoc/tBu strategy as it's removed during final cleavage. Can be used in combination with more acid-labile groups like Mmt for on-resin cyclization.[1][5] | Fully orthogonal to acid-labile protecting groups, making it ideal for sequential disulfide bond formation.[7][10] | The orthogonality of Acm is crucial for the synthesis of complex peptides with multiple, defined disulfide linkages.[1][2] |
| Disulfide Formation | Typically occurs in solution after cleavage and deprotection, often via air oxidation or other mild oxidants.[6] Can also be achieved on-resin with iodine.[5] | Can be performed in solution after cleavage and purification of the Acm-protected peptide, or on-resin. The deprotection with iodine often directly yields the disulfide bond.[4][8][11] | The ability to purify the Acm-protected peptide before oxidation can be a significant advantage for complex syntheses.[6][8] |
| Side Reactions | Risk of re-tritylation if scavengers are not used effectively during cleavage.[1] Some studies report higher racemization compared to other protecting groups like THP.[10] | Iodination of sensitive residues like Tyrosine, Histidine, and Tryptophan can occur during iodine-mediated deprotection and oxidation.[4] | Careful selection of scavengers and reaction conditions is critical to minimize side reactions for both methods. |
| Typical Yield | Deprotection yields are generally high (>90%).[1] | Yields for iodine-mediated cyclization can vary depending on the peptide sequence and reaction conditions, but are generally good. | Overall yield will be highly dependent on the specific peptide sequence and the efficiency of the oxidation/folding step. |
Experimental Protocols
Protocol 1: Disulfide Bridge Formation Using this compound
This protocol outlines the standard procedure for the synthesis of a peptide containing one disulfide bridge using this compound.
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a suitable resin using standard Fmoc/tBu chemistry, incorporating Fmoc-D-Cys(Trt)-OH at the desired positions.
-
Cleavage and Deprotection: The peptidyl-resin is treated with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) for 2-4 hours at room temperature.[5] This step simultaneously cleaves the peptide from the resin and removes the Trt and other acid-labile protecting groups.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, washed, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Disulfide Bond Formation (Oxidation): The purified linear peptide with free thiols is dissolved in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization. The disulfide bond is formed by air oxidation, stirring the solution open to the atmosphere for 12-24 hours. The reaction progress is monitored by HPLC and mass spectrometry.
-
Final Purification: The cyclized peptide is purified by RP-HPLC to isolate the final product.
Protocol 2: Regioselective Disulfide Bridge Formation Using Fmoc-Cys(Acm)-OH and this compound
This protocol describes the synthesis of a peptide with two disulfide bridges using an orthogonal protection strategy.
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a solid support, incorporating Fmoc-D-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the four desired positions.
-
First Disulfide Bond Formation (On-Resin):
-
The Trt groups are selectively removed on-resin using a dilute solution of TFA (e.g., 1-2% TFA in dichloromethane with scavengers).
-
The resin is washed thoroughly to remove the acid.
-
The first disulfide bond is formed on-resin by treating the peptidyl-resin with an oxidizing agent such as iodine (I₂) or N-chlorosuccinimide (NCS).[13]
-
-
Cleavage from Resin: The peptide, now containing one disulfide bridge and two Acm-protected cysteines, is cleaved from the resin using a standard TFA cocktail.
-
Purification of the Monocyclic Intermediate: The cleaved peptide is precipitated, washed, and purified by RP-HPLC to isolate the monocyclic intermediate.
-
Second Disulfide Bond Formation (In Solution):
-
The purified monocyclic peptide is dissolved in a suitable solvent (e.g., aqueous acetic acid or methanol).[4][11]
-
A solution of iodine is added to the peptide solution to deprotect the Acm groups and simultaneously form the second disulfide bond. The reaction is typically complete within 15-60 minutes.[11]
-
The excess iodine is quenched with a solution of ascorbic acid.
-
-
Final Purification: The final bicyclic peptide is purified by RP-HPLC.
Visualizing the Workflow
Caption: Comparative workflows for disulfide bond formation.
Conclusion
Both this compound and Fmoc-Cys(Acm)-OH are powerful tools in the synthesis of disulfide-containing peptides. The choice between them is dictated by the complexity of the target molecule.
-
This compound is the reagent of choice for the straightforward synthesis of peptides with a single disulfide bond, offering a simple deprotection and cleavage strategy.
-
Fmoc-Cys(Acm)-OH is indispensable for the synthesis of complex peptides with multiple, regioselectively defined disulfide bridges. Its orthogonal nature allows for the stepwise formation of disulfide bonds, providing greater control over the final folded structure.[1][2][7]
For researchers and drug development professionals, a thorough understanding of the properties and applications of these reagents is essential for the successful synthesis of structurally complex and biologically active peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptidetherapeutics.org [peptidetherapeutics.org]
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Peptides with H-D-Cys(Trt)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups for reactive amino acid side chains is a critical determinant of success. The unnatural amino acid H-D-Cys(Trt)-OH, incorporating a trityl (Trt) protecting group on a D-cysteine, offers enhanced enzymatic stability for therapeutic peptides. However, its bulky and hydrophobic nature presents unique challenges and considerations in mass spectrometry analysis. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this compound with common alternatives, supported by experimental data and detailed protocols.
The trityl group's lability is a double-edged sword in mass spectrometry. While it can simplify spectra through its predictable loss, this same characteristic can also lead to a diminished abundance of precursor ions and a lack of comprehensive fragmentation data for peptide sequencing. Understanding these nuances is paramount for accurate peptide characterization.
Comparative Fragmentation Analysis: this compound vs. Alternatives
The gas-phase behavior of peptides is significantly influenced by the physicochemical properties of their constituent amino acids and any modifications or protecting groups. The bulky and highly labile trityl group on this compound dictates a distinct fragmentation pattern compared to peptides with more stable cysteine protecting groups like Acetamidomethyl (Acm) or S-tert-butylthio (StBu).
Under collision-induced dissociation (CID), a common fragmentation technique, peptides containing this compound exhibit a predominant neutral loss of the trityl group (243.1 Da) or the formation of a stable trityl cation at an m/z of 243.1. This fragmentation pathway is often the most favorable, even at low collision energies, due to the stability of the resulting trityl cation. Consequently, the abundance of b- and y-ions, which are crucial for peptide sequencing, can be significantly reduced.
In contrast, the Acm group is notably more stable under typical CID conditions. Peptides with Cys(Acm) tend to produce more informative fragmentation spectra with a richer series of b- and y-ions, as the protecting group is less likely to be the primary site of fragmentation. The StBu group exhibits intermediate lability, with fragmentation being less pronounced than that of the Trityl group.
| Protecting Group | Molecular Weight (Da) | Key Fragmentation Characteristic under CID | Impact on Peptide Sequencing |
| Trityl (Trt) | 243.34 | Highly labile; dominant neutral loss of 243.1 Da or formation of a prominent trityl cation (m/z 243.1) | Can suppress backbone fragmentation, complicating sequencing |
| Acetamidomethyl (Acm) | 71.09 | Generally stable; fragmentation primarily occurs along the peptide backbone | Provides more comprehensive b- and y-ion series for sequencing |
| S-tert-butylthio (StBu) | 89.18 | Moderately labile; loss of the protecting group is observed but is less dominant than with Trt | Offers a balance between stability and removability, with moderate impact on sequencing |
Impact of Fragmentation Technique: CID vs. HCD
Higher-energy collisional dissociation (HCD) can offer advantages for the analysis of peptides with labile modifications. The higher collision energies employed in HCD can promote more extensive fragmentation along the peptide backbone, potentially yielding a greater abundance of informative b- and y-ions compared to CID for Trt-protected peptides. However, even with HCD, the loss of the trityl group often remains a significant fragmentation event. The optimal collision energy for HCD will be a compromise between achieving sufficient backbone fragmentation and minimizing the complete obliteration of the precursor ion into small, uninformative fragments.
Experimental Protocols
A robust and reproducible analytical method is crucial for the accurate characterization of peptides containing this compound. The hydrophobicity of the trityl group necessitates modifications to standard proteomics workflows.
Sample Preparation and Liquid Chromatography
Due to the increased hydrophobicity of Trt-containing peptides, a higher percentage of organic solvent is typically required for efficient elution from reversed-phase columns.
-
Reconstitution: Reconstitute peptide samples in a solution containing at least 30% acetonitrile with 0.1% formic acid to ensure complete solubilization.
-
LC Column: A C18 column with a pore size of 100 Å or greater is recommended.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient: A shallow gradient with a slower ramp-up of Mobile Phase B is advisable to ensure good separation of the hydrophobic peptide from other components. For example, a gradient of 5-60% B over 30 minutes.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard.
-
MS1 Scan: Acquire full scan mass spectra over a range of m/z 300-2000.
-
MS/MS Fragmentation:
-
CID: Use a normalized collision energy (NCE) in the range of 25-35%. Be aware that the trityl loss will likely be the dominant peak.
-
HCD: Employ a stepped NCE (e.g., 25%, 30%, 35%) to capture a wider range of fragment ions. This can enhance the observation of backbone fragments.
-
-
Data Analysis: When analyzing MS/MS data, it is crucial to account for the potential neutral loss of the trityl group. This can be set as a variable modification in most proteomics software.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the key fragmentation pathway, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of peptides with this compound.
Caption: Dominant fragmentation pathways for Trt-protected cysteine peptides in MS/MS.
Conclusion
The selection of this compound as a building block for peptide synthesis offers significant advantages for enhancing the in vivo stability of therapeutic peptides. However, its successful application relies on a thorough understanding of its behavior during mass spectrometric analysis. The pronounced lability of the trityl group is the defining characteristic, leading to a dominant neutral loss that can both aid in identification and hinder detailed sequencing. By employing optimized LC-MS/MS protocols, particularly with the use of HCD and stepped collision energies, researchers can mitigate some of the challenges associated with this protecting group. A careful comparison with alternative protecting groups, such as Acm and StBu, reveals a trade-off between protecting group stability and the generation of informative fragment ions. For routine sequence confirmation, a more stable protecting group may be preferable, while the characteristic fragmentation of the trityl group can be a useful diagnostic tool in specific applications. Ultimately, the choice of analytical strategy should be tailored to the specific research question and the inherent properties of the peptide being investigated.
A Comparative Guide to Cysteine Protecting Groups: H-D-Cys(Trt)-OH vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the thiol side chain of cysteine is a critical decision in peptide synthesis, profoundly impacting yield, purity, and the feasibility of complex synthetic strategies. Among the diverse arsenal of available protecting groups, the trityl (Trt) group, as seen in H-D-Cys(Trt)-OH, remains a widely utilized workhorse. This guide provides an objective, data-driven comparison of this compound with other commonly employed cysteine protecting groups, including Acetamidomethyl (Acm), tert-Butyl (tBu), and S-tert-butylthio (StBu), to inform the rational design of peptide synthesis strategies.
At a Glance: Key Characteristics of Common Cysteine Protecting Groups
The choice of a cysteine protecting group is primarily dictated by the desired synthetic outcome, particularly concerning the final state of the thiol group (free or as a disulfide bridge) and the need for orthogonal deprotection strategies in the synthesis of peptides with multiple disulfide bonds.
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages |
| Trityl | Trt | Acid-labile, allowing for simultaneous deprotection with final peptide cleavage; cost-effective.[1][2] | Prone to racemization, especially with certain coupling reagents; removal can be reversible without proper scavengers.[1][2][3] |
| Acetamidomethyl | Acm | High stability to both acidic and basic conditions; allows for purification of the protected peptide before disulfide bond formation; orthogonal to Trt.[4] | Requires specific deprotection methods (e.g., iodine, mercury(II) acetate), which can be harsh.[4] |
| tert-Butyl | tBu | Stable to trifluoroacetic acid (TFA) and iodine oxidation; useful in orthogonal protection schemes.[1] | Requires strong acid (e.g., TFMSA) or toxic mercury(II) acetate for removal.[1] |
| S-tert-butylthio | StBu | Stable to both acidic and basic conditions; orthogonal to acid-labile and oxidatively cleaved groups.[5] | Removal can be sluggish and sequence-dependent. |
Performance Comparison: A Deeper Dive
A direct quantitative comparison of coupling efficiency, yield, and purity is highly sequence-dependent. However, trends and specific data points from various studies allow for a robust comparative analysis.
Stability and Deprotection
The fundamental difference between these protecting groups lies in their stability and the conditions required for their removal. This dictates their utility in different synthetic strategies, especially in the context of orthogonal protection for regioselective disulfide bond formation.
| Protecting Group | Stability to TFA | Stability to Piperidine | Common Deprotection Method(s) |
| Trityl (Trt) | Labile[4] | Stable | Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O)[4] |
| Acetamidomethyl (Acm) | Stable[4] | Stable[4] | Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver Trifluoromethanesulfonate (AgOTf)[4] |
| tert-Butyl (tBu) | Stable[1] | Stable | Trifluoromethanesulfonic acid (TFMSA), Mercury (II) acetate[1] |
| S-tert-butylthio (StBu) | Stable (in absence of thiol scavengers) | Stable | Reduction with thiols (e.g., DTT) or phosphines |
Racemization During Coupling
Racemization of the cysteine residue during peptide synthesis is a significant concern, particularly when using base-mediated coupling reagents. The choice of protecting group has been shown to influence the extent of this side reaction.
| Protecting Group | Reported Racemization (%) | Coupling Conditions |
| Trityl (Trt) | 3.3[1] | DIPCDI/Oxyma Pure |
| Acetamidomethyl (Acm) | 4.8[6] | Not specified |
| Tetrahydropyranyl (Thp) | 0.74[1] | DIPCDI/Oxyma Pure |
| 4-methoxybenzyloxymethyl (MBom) | 0.4[6] | Not specified |
Note: Racemization levels are highly dependent on the specific coupling reagents, bases, and reaction conditions used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these protecting groups. Below are representative protocols for the deprotection of Cys(Trt) and Cys(Acm).
Protocol 1: Deprotection of Cys(Trt) during Final Cleavage
This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Trt protecting group.
Materials:
-
Peptide-resin with Cys(Trt)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Suspend the dry peptide-resin in the cleavage cocktail in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers and byproducts.
-
Dry the final peptide pellet under vacuum.
Protocol 2: Deprotection of Cys(Acm) with Iodine
This method is commonly used for the simultaneous deprotection of Acm groups and the formation of a disulfide bond.
Materials:
-
Acm-protected peptide
-
80% Acetic acid in water
-
0.1 M Iodine (I₂) solution in methanol
-
1 M Ascorbic acid solution in water
-
HPLC for purification
Procedure:
-
Dissolve the Acm-protected peptide in 80% acetic acid.
-
Add the 0.1 M iodine solution dropwise with stirring until a persistent yellow color is observed.
-
Continue stirring for 1-2 hours.
-
Quench the excess iodine by adding 1 M ascorbic acid solution dropwise until the yellow color disappears.
-
Purify the resulting peptide by HPLC.
Visualizing the Chemistry: Diagrams and Workflows
Chemical Structures of Protecting Groups
Caption: Chemical structures of common cysteine protecting groups.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Orthogonal Deprotection Strategy for Regioselective Disulfide Bond Formation
Caption: Orthogonal strategy for regioselective disulfide bond formation.
Conclusion
The choice between this compound and other cysteine protecting groups is a strategic one, with no single option being universally superior.
-
This compound is an excellent and cost-effective choice for the routine synthesis of peptides where a free thiol is desired upon final cleavage and where potential racemization can be managed through optimized coupling protocols.[1]
-
Acm-protected cysteine offers robust stability and orthogonality, making it invaluable for the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds.[4]
-
tBu and StBu protecting groups provide additional layers of orthogonality for even more intricate synthetic designs, though their removal conditions require careful consideration.
Ultimately, the optimal choice will depend on the specific requirements of the target peptide, including its sequence, the desired disulfide bond architecture, and the overall synthetic strategy. By understanding the comparative performance data and experimental protocols outlined in this guide, researchers can make more informed decisions to enhance the efficiency and success of their peptide synthesis endeavors.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
A Comparative Guide to the NMR Analysis of Peptides Containing S-Trityl-D-Cysteine
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of synthetic peptides is a critical checkpoint in drug discovery and development. For peptides incorporating the bulky S-trityl-D-cysteine (H-D-Cys(Trt)-OH) residue, a comprehensive analytical strategy is paramount to ensure structural integrity and purity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols, to facilitate robust analysis of these complex biomolecules.
Performance Comparison: NMR vs. Alternative Methods
The analysis of this compound containing peptides requires a multi-pronged approach to confirm identity, purity, and structure. While NMR spectroscopy offers unparalleled insight into the three-dimensional structure, other techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provide complementary and often essential information.
| Analytical Technique | Primary Application | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Structural Elucidation & Purity | 3D structure, conformational dynamics, sequence confirmation, impurity identification and quantification. | Provides detailed atomic-level structural information in solution; non-destructive.[1][2] | Lower sensitivity compared to MS; requires higher sample concentrations; complex data analysis for larger peptides.[1][3] |
| RP-HPLC | Purity Assessment & Quantification | Purity (%), retention time, quantification against a standard. | High resolution and sensitivity; well-established for purity determination.[1][4][5][6][7] | Limited structural information; co-elution of impurities can lead to inaccurate purity assessment.[4] |
| Mass Spectrometry (MS) | Identity Confirmation & Sequencing | Molecular weight confirmation, amino acid sequence, identification of modifications and impurities.[1][3][8][9][10] | Extremely high sensitivity and mass accuracy; high-throughput capabilities.[10] | Provides limited information on 3D structure; some modifications can be difficult to pinpoint. |
Quantitative Data Summary
A direct comparison of quantitative data from different analytical techniques is crucial for a comprehensive understanding of a synthetic peptide's quality.
NMR Chemical Shift Data
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Gly-Cys(Trt)-Gly
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Gly (N-term) | Hα | 3.8 - 4.0 | 43 - 45 |
| Cα | - | 172 - 174 | |
| D-Cys(Trt) | Hα | 4.4 - 4.6 | 54 - 56 |
| Hβ | 2.8 - 3.2 | 35 - 38 | |
| Cα | - | 171 - 173 | |
| Cβ | - | 67 - 70 (Trityl C) | |
| Trityl-H | 7.2 - 7.5 | 127 - 145 (Aromatic C) | |
| Gly (C-term) | Hα | 3.8 - 4.0 | 43 - 45 |
| Cα | - | 172 - 174 |
Note: Chemical shifts are referenced to a standard (e.g., DSS or TSP) and can vary depending on the solvent, pH, and temperature.
Purity Assessment: NMR vs. HPLC
Both NMR and HPLC can be used for quantitative purity analysis. The following table illustrates a hypothetical comparison of purity assessment for a synthetic peptide containing this compound.
Table 2: Comparative Purity Analysis
| Analytical Method | Principle | Purity (%) | Impurities Detected |
| Quantitative ¹H NMR | Integration of specific proton signals relative to an internal standard. | 94.5 | Diastereomeric impurities, residual solvents, protecting group fragments. |
| RP-HPLC (UV at 214 nm) | Peak area percentage of the main peak relative to all peaks. | 96.2 | Truncated sequences, deletion sequences, oxidized species.[4] |
Note: Discrepancies in purity values between the two techniques can arise from the different sensitivities to various types of impurities.
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture). For aqueous samples, a 90% H₂O/10% D₂O mixture is often used to observe exchangeable amide protons.
-
Buffering and pH Adjustment: If necessary, add a suitable buffer (e.g., phosphate buffer) to maintain a stable pH. The pH of the sample should be carefully adjusted as it can significantly affect chemical shifts.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., DSS or TSP).
-
Filtration: Transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are present.
2D NMR Data Acquisition and Processing
A suite of 2D NMR experiments is typically required for complete resonance assignment and structural analysis.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to assess sample purity and concentration.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of amino acid types.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, providing information on the carbon and nitrogen backbone and sidechains.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure determination.
-
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: The processed spectra are analyzed to assign all proton and carbon resonances to specific atoms in the peptide sequence. This is typically done by identifying the spin systems in the TOCSY and then linking them sequentially using the NOESY data.
Visualizations
Experimental Workflow for Peptide Analysis
The following diagram illustrates a typical workflow for the synthesis and comprehensive analysis of a peptide containing this compound.
NMR Data Analysis Pathway
The logical progression for analyzing 2D NMR data to determine the structure of a peptide is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. renyi.hu [renyi.hu]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of Mass Spectrometry and Next-Generation Protein Sequencing Analysis | Lab Manager [labmanager.com]
A Researcher's Guide to the Validation of Disulfide Bond Formation in Peptides with Cys(Trt)
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the correct formation of disulfide bonds is a critical determinant of a peptide's structure, stability, and biological activity. Peptides synthesized using Fmoc-Cys(Trt)-OH require a robust strategy for the deprotection of the trityl group and subsequent oxidation to form the desired cystine linkage. This guide provides an objective comparison of common methods for disulfide bond formation and the analytical techniques used to validate this crucial post-synthetic modification. Experimental data is presented to support the comparison, and detailed protocols for key experiments are provided.
Strategies for Disulfide Bond Formation from Cys(Trt)-Protected Peptides
The formation of a disulfide bond from Cys(Trt)-protected peptides involves two principal steps: the removal of the acid-labile trityl (Trt) protecting group and the subsequent oxidation of the free thiol groups. This can be achieved either while the peptide is still attached to the solid-phase resin (on-resin) or after it has been cleaved and is in solution (solution-phase).
On-Resin vs. Solution-Phase Disulfide Bond Formation
The choice between on-resin and solution-phase strategies depends on several factors, including the peptide's sequence, length, and solubility, as well as the desired scale of synthesis.
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Principle | Thiol deprotection and oxidation are performed while the peptide is covalently attached to the solid support. | The linear, fully deprotected peptide is first cleaved from the resin and then oxidized in a dilute solution. |
| Advantages | - Pseudo-dilution effect: The immobilization of peptides on the resin minimizes intermolecular reactions, favoring intramolecular cyclization and reducing the formation of dimers and oligomers.[1] - Simplified purification: Byproducts and excess reagents can be easily washed away from the resin-bound peptide.[2] | - Flexibility: A wider range of oxidation conditions and solvents can be employed. - Monitoring: Reaction progress can be more easily monitored by taking aliquots for analysis. |
| Disadvantages | - Resin compatibility: The chosen resin must be stable to the oxidation conditions. - Incomplete reactions: Steric hindrance on the resin can sometimes lead to incomplete cyclization. | - Aggregation and Precipitation: Hydrophobic peptides may aggregate or precipitate at the concentrations required for efficient oxidation.[3] - Oligomerization: Intermolecular disulfide bond formation leading to dimers and higher-order oligomers is a common side reaction, especially at higher peptide concentrations.[4] |
| Typical Yields | Generally higher for monomeric cyclic peptides due to the pseudo-dilution effect. | Can be variable and are often lower for aggregation-prone sequences. |
Common Oxidation Methods
Several reagents can be employed to facilitate the oxidation of free thiols to form a disulfide bond. The choice of oxidant depends on the peptide sequence, particularly the presence of other oxidation-sensitive residues like methionine (Met) and tryptophan (Trp), and whether the cyclization is performed on-resin or in solution.
| Oxidizing Agent | Description | Advantages | Disadvantages |
| Iodine (I₂) / Methanol (MeOH) | A widely used and efficient method for both on-resin and solution-phase oxidation.[4][5] | - Fast and generally provides high yields. - Can be used for simultaneous deprotection of Cys(Acm) and oxidation.[6] | - Can cause side reactions, such as iodination of tyrosine (Tyr) and oxidation of Met and Trp residues.[5] |
| Dimethyl Sulfoxide (DMSO) | A mild and versatile oxidizing agent suitable for both on-resin and solution-phase methods.[3][7] | - Selective for thiol oxidation with minimal side reactions on other sensitive amino acids.[3][8] - Effective over a wide pH range (pH 3-8).[3][9] | - Slower reaction times compared to iodine. - May require elevated temperatures for some sequences. |
| Air Oxidation | A simple method that relies on atmospheric oxygen to oxidize the thiols. It is typically performed in a slightly basic aqueous buffer (pH ~8). | - Mildest oxidation method, minimizing side reactions. - Simple to perform. | - Can be very slow (hours to days). - Often results in incomplete oxidation and a mixture of products. - Limited to peptides that are soluble and stable at basic pH. |
Analytical Techniques for Validation
A multi-pronged analytical approach is essential to confirm the successful formation of the disulfide bond and to quantify the purity of the final peptide.
Ellman's Test: Quantifying Free Thiols
Ellman's test is a colorimetric assay used to quantify the concentration of free sulfhydryl (-SH) groups in a sample.[10] It is an invaluable tool for monitoring the progress of the oxidation reaction. The disappearance of free thiols indicates the formation of disulfide bonds.
The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a free thiol, which releases the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The absorbance of TNB²⁻ at 412 nm is directly proportional to the concentration of free thiols in the sample.[10][11]
Table 1: Example Data from Ellman's Test Monitoring Disulfide Bond Formation
| Time Point | Absorbance at 412 nm | Calculated Free Thiol Concentration (mM) | Percent Oxidation |
| 0 min (Before Oxidation) | 0.850 | 0.060 | 0% |
| 30 min | 0.425 | 0.030 | 50% |
| 60 min | 0.170 | 0.012 | 80% |
| 120 min | 0.017 | 0.001 | 98% |
| 240 min | < 0.005 | < 0.0004 | > 99% |
| Data is hypothetical and for illustrative purposes. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for assessing the purity of the cyclized peptide and for separating the oxidized product from the reduced precursor and other impurities.[12][13] The formation of an intramolecular disulfide bond often leads to a more compact structure, which can result in a change in the peptide's retention time on a C18 column. Typically, the cyclized peptide will have a different retention time than its linear, reduced counterpart.
Table 2: Comparison of Retention Times for Reduced and Oxidized Peptides by RP-HPLC
| Peptide | State | Retention Time (min) |
| Peptide A | Reduced (Free Thiols) | 15.2 |
| Peptide A | Oxidized (Disulfide Bond) | 14.5 |
| Peptide B | Reduced (Free Thiols) | 18.9 |
| Peptide B | Oxidized (Disulfide Bond) | 18.1 |
| Data is hypothetical and for illustrative purposes. Actual changes in retention time are sequence-dependent. |
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the formation of the disulfide bond by providing precise molecular weight information.[14][15] The formation of an intramolecular disulfide bond results in a decrease in mass of 2 Da due to the loss of two hydrogen atoms.
Comparison of MALDI-TOF and ESI-MS
Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used mass spectrometry techniques for peptide analysis.
| Feature | MALDI-TOF-MS | ESI-MS |
| Ionization | "Soft" ionization technique where the sample is co-crystallized with a matrix and ionized by a laser.[16] | "Soft" ionization technique where the sample in solution is aerosolized and ionized in a strong electric field.[16] |
| Charge State | Primarily produces singly charged ions ([M+H]⁺).[17] | Produces multiply charged ions ([M+nH]ⁿ⁺).[17] |
| Sensitivity | High sensitivity, capable of detecting samples at very low concentrations.[16] | High sensitivity, especially when coupled with nano-LC.[17][18] |
| Resolution | Generally provides high resolution.[16] | Can achieve very high resolution, particularly with Orbitrap or FT-ICR analyzers.[18] |
| Sample Prep | Requires co-crystallization with a matrix, which can sometimes introduce interference.[16] | Requires the sample to be in solution; can be sensitive to salts and buffers.[16] |
| Advantages for Disulfide Analysis | Simple spectra with predominantly singly charged ions make data interpretation straightforward.[19] In-source decay (ISD) can sometimes be used to fragment the disulfide bond.[19] | Coupling with liquid chromatography (LC-MS) allows for online separation and analysis.[20] Tandem MS (MS/MS) with different fragmentation techniques (CID, ETD) can be used to pinpoint the location of the disulfide bond.[21] |
| Disadvantages for Disulfide Analysis | The laser can sometimes induce reduction of the disulfide bond, leading to the observation of both oxidized and reduced species even in a pure sample.[22] | The presence of multiple charge states can complicate the spectra for complex mixtures. |
Table 3: Expected Mass Shift Upon Disulfide Bond Formation
| Peptide State | Theoretical Mass (Da) | Observed Mass (m/z) |
| Linear Peptide with Cys(Trt)₂ | 2500.0 | 2501.0 ([M+H]⁺) |
| Linear Peptide with 2 Free Thiols | 2016.0 | 2017.0 ([M+H]⁺) |
| Cyclized Peptide (1 Disulfide Bond) | 2014.0 | 2015.0 ([M+H]⁺) |
| Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Protocol 1: On-Resin Disulfide Bond Formation using Iodine
This protocol describes the on-resin cyclization of a peptide containing two Cys(Trt) residues.
Materials:
-
Peptidyl-resin containing two Cys(Trt) residues
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Iodine (I₂)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.
-
Wash the resin thoroughly with DMF (3 times) and then DCM (3 times).
-
Prepare a 0.1 M solution of iodine in DMF.
-
Add the iodine solution to the resin (typically 5-10 equivalents per pair of cysteines).
-
Gently agitate the resin at room temperature for 1-2 hours. Monitor the reaction progress by taking a small aliquot of resin, cleaving the peptide, and analyzing by HPLC and MS.
-
Once the reaction is complete, drain the iodine solution and wash the resin extensively with DMF until the filtrate is colorless.
-
Wash the resin with DCM (3 times) and dry under vacuum.
-
Cleave the cyclized peptide from the resin using a standard TFA cleavage cocktail. Note: Thiol-based scavengers like ethanedithiol (EDT) should be avoided as they can reduce the newly formed disulfide bond. TIS is a suitable scavenger.[23][24]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.
-
Purify the crude cyclic peptide by RP-HPLC.
Protocol 2: Solution-Phase Disulfide Bond Formation using DMSO
This protocol describes the cyclization of a linear peptide with two free thiol groups in solution.
Materials:
-
Lyophilized linear peptide with two free thiol groups
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8, or acetic acid for acidic conditions)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the lyophilized peptide in the chosen aqueous buffer to a final concentration of 0.1-1 mg/mL. High dilution is crucial to favor intramolecular cyclization.[3]
-
Add DMSO to the peptide solution to a final concentration of 10-20% (v/v).[3]
-
Stir the solution at room temperature. The reaction is typically complete within 4-24 hours.[6]
-
Monitor the progress of the reaction by taking aliquots and analyzing by RP-HPLC and Ellman's test.
-
Once the reaction is complete, acidify the solution with a small amount of TFA to quench the reaction and prepare for purification.
-
Purify the cyclic peptide by preparative RP-HPLC.
Protocol 3: Validation by RP-HPLC
Materials:
-
Crude or purified peptide sample
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Dissolve the peptide sample in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
Compare the chromatogram of the oxidized peptide with that of the reduced precursor (if available) to observe any shift in retention time.
-
Integrate the peak areas to determine the purity of the cyclized peptide.
Protocol 4: Validation by Mass Spectrometry (MALDI-TOF)
Materials:
-
Peptide sample
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)
-
Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Dissolve the peptide sample in a small volume of the matrix solvent.
-
Mix the peptide solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallize).
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the theoretical mass of the cyclized peptide. A mass decrease of 2 Da compared to the reduced peptide confirms disulfide bond formation.
Visualization of Workflows and Concepts
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. US5144006A - Oxidative folding of peptide and protein substrates using hydrocarbon sulfoxides - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. renyi.hu [renyi.hu]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 15. What Methods Are Used for Identification and Quantitative Analysis of Disulfide Bonds in Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Analysis of Disulfide Bonds in Proteins Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Optimizing the MALDI-TOF-MS Observation of Peptides Containing Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of Synthetic Peptides: The Role of H-D-Cys(Trt)-OH
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable and reproducible results. The choice of protecting groups for reactive amino acid side chains during solid-phase peptide synthesis (SPPS) is a pivotal factor that directly influences the impurity profile of the final peptide product. This guide provides an objective comparison of peptide purity when utilizing H-D-Cys(Trt)-OH, a commonly used cysteine derivative, against other alternatives. The comparison is supported by experimental data and detailed protocols for key analytical procedures.
The trityl (Trt) group in this compound serves as a protecting group for the thiol side chain of D-cysteine. Its acid-labile nature allows for its removal during the final cleavage of the peptide from the resin. While this simplifies the workflow, it can also lead to specific impurities, most notably racemization and byproducts resulting from the reactive trityl cation. Understanding these potential side reactions is crucial for optimizing synthesis and purification strategies.
Performance Comparison of Cysteine Protecting Groups
The selection of a cysteine protecting group has a significant impact on the purity of the synthesized peptide. The following table summarizes quantitative data on the performance of the Trityl (Trt) group compared to other common protecting groups.
| Protecting Group | Derivative Example | Deprotection Method | Racemization (%) | Key Advantages | Key Disadvantages |
| Trityl (Trt) | This compound | Acidolysis (TFA) | 3.3 - 8.0[1] | Cost-effective; Simultaneous deprotection with cleavage. | Prone to significant racemization, especially with certain coupling reagents; Liberated trityl cation can cause side reactions if not properly scavenged. |
| Acetamidomethyl (Acm) | Fmoc-D-Cys(Acm)-OH | Iodine, Silver Salts | Lower tendency to racemize compared to Trt.[2][3] | Stable to Trifluoroacetic acid (TFA), allowing for orthogonal protection strategies and selective disulfide bond formation. | Requires a separate deprotection step; Deprotection reagents can be hazardous.[4] |
| Tetrahydropyranyl (Thp) | Fmoc-D-Cys(Thp)-OH | Acidolysis (TFA) | ~0.74[5] | Significantly reduces racemization compared to Trt; May improve the solubility of the protected peptide. | Introduces a new chiral center. |
| Diphenylmethyl (Dpm) | Fmoc-D-Cys(Dpm)-OH | Acidolysis (High % TFA) | ~1.2[1] | More stable to dilute TFA than Trt, offering some orthogonality. | Higher racemization than Thp. |
| tert-Butylthio (StBu) | Fmoc-D-Cys(StBu)-OH | Reduction (e.g., DTT) | Low | Stable to both acidic and basic conditions of SPPS; Useful for on-resin disulfide bond formation.[4] | Deprotection can be sluggish.[4] |
Experimental Protocols
Accurate purity analysis relies on well-defined experimental procedures. The following are detailed protocols for the synthesis, cleavage, and analysis of a generic cysteine-containing peptide.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines a standard manual workflow for Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids (including this compound or alternatives)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Washing solvents (DMF, Dichloromethane - DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-bound resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether 2-3 times to remove scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under vacuum.
Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a standard method for analyzing the purity of the crude peptide.[6][7]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size) is commonly used for peptide analysis.[8]
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for many peptides.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm or 220 nm.[8]
-
-
Data Analysis: The purity of the peptide is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis and subsequent purity analysis.
Caption: Role of scavengers in preventing side reactions from the trityl cation during cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to H-D-Cys(Thp)-OH and H-D-Cys(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-cysteine into peptide sequences is a critical tool for enhancing proteolytic stability and modulating biological activity. The choice of the thiol-protecting group for D-cysteine is a pivotal decision in solid-phase peptide synthesis (SPPS), directly influencing the efficiency of synthesis, the purity of the final peptide, and the potential for side reactions. This guide provides an objective comparison between two commonly used acid-labile protected D-cysteine derivatives: H-D-Cys(Thp)-OH and H-D-Cys(Trt)-OH.
Introduction to Thp and Trt Protecting Groups
The tetrahydropyranyl (Thp) and trityl (Trt) groups are both acid-labile protecting groups for the sulfhydryl side chain of cysteine. Their primary role is to prevent the highly nucleophilic thiol from engaging in undesirable side reactions, such as oxidation to form disulfides or alkylation, during peptide synthesis. Both protecting groups are typically removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. However, their distinct chemical properties lead to significant differences in performance, particularly concerning racemization, side reaction profiles, and the solubility of the protected peptide.
Chemical Structures
Here are the chemical structures of Fmoc-D-Cys(Thp)-OH and Fmoc-D-Cys(Trt)-OH, the forms used in Fmoc-based SPPS.
Orthogonal Protection Strategies in Peptide Synthesis: A Comparative Guide to H-D-Cys(Trt)-OH
In the intricate field of peptide synthesis, particularly for therapeutic and research applications, the precise and controlled assembly of amino acids is paramount. The strategic use of protecting groups, especially for trifunctional amino acids like cysteine, is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides an in-depth comparison of H-D-Cys(Trt)-OH, a widely used cysteine derivative, with other common alternatives, focusing on their performance in orthogonal protection strategies. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals engaged in drug development and peptide chemistry.
The Principle of Orthogonal Protection
At its core, an orthogonal protection strategy employs multiple classes of protecting groups within a single synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2] This allows for the stepwise elongation of the peptide chain and the precise, regioselective formation of modifications such as disulfide bonds, which are often critical for the peptide's structure and biological function.[2][3] In the context of cysteine, with its highly reactive sulfhydryl group, robust and selective protection is essential to prevent unwanted side reactions like oxidation and alkylation.[1][4]
This compound, or S-trityl-D-cysteine, is a cornerstone reagent in Fmoc-based SPPS. The trityl (Trt) group is a bulky, acid-labile protecting group that effectively shields the cysteine thiol.[5] Its stability in the basic conditions used for the removal of the temporary Nα-Fmoc group, and its lability in the final acidic cleavage from the resin, make it a cost-effective and common choice for the synthesis of peptides containing free thiol groups.[4][5][6]
Performance Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group significantly impacts key aspects of peptide synthesis, including coupling efficiency, the extent of side reactions like racemization, and the overall yield and purity of the final peptide. The following tables summarize the quantitative performance of this compound in comparison to other frequently used protected cysteine derivatives.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Features & Orthogonality |
| Trityl | Trt | Trifluoroacetic acid (TFA) (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleaved during the final resin cleavage step. Cost-effective for routine synthesis. Prone to racemization.[3] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf) | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt, Mmt, and tBu.[3][7] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂ | Stable to TFA and iodine oxidation. Useful for orthogonal protection schemes.[3] |
| 4-Methoxytrityl | Mmt | Highly acid-labile; removed with 1-2% TFA in DCM. | Allows for selective on-resin deprotection for disulfide bond formation or other modifications. Orthogonal to Trt.[2] |
| Tetrahydropyranyl | Thp | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Reduces racemization and side reactions compared to Trt. Stable to 1% TFA in DCM.[3][4] |
| Diphenylmethyl | Dpm | 95% TFA | Stable to 1-3% TFA, offering an intermediate acid lability between Trt and Mmt.[4] |
| S-tert-butylthio | StBu | Reducing agents (e.g., thiols, trialkylphosphines) | Orthogonal to acid-labile and oxidatively cleaved groups.[1] |
Table 1: Overview and Deprotection Conditions of Common Cysteine Protecting Groups. This table highlights the diverse chemical strategies available for cysteine protection and the basis for their orthogonality.
| Protecting Group on Fmoc-Cys-OH | Coupling Conditions | Racemization (%) | Reference |
| Trityl (Trt) | DIPCDI/Oxyma Pure | 3.3 | [1][4] |
| Trityl (Trt) | HCTU/DIEA (Microwave, 50°C) | 10.9 | [5] |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74 | [1][4] |
| Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | 6.8 | [4] |
| Acetamidomethyl (Acm) | HCTU/6-Cl-HOBt/DIEA | Generally lower than Trt | [5] |
| 4-Methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA | 0.4 | [5] |
Table 2: Comparison of Racemization Levels for Different Cysteine Protecting Groups. Racemization of the cysteine residue during coupling is a significant side reaction that can impact the purity and biological activity of the final peptide. This data underscores the advantages of newer protecting groups like Thp and MBom in minimizing this side reaction.
Experimental Protocols
Detailed methodologies are essential for the successful application of these orthogonal protection strategies. Below are representative protocols for the incorporation of a Cys(Trt) residue and its subsequent deprotection, as well as a protocol for the orthogonal removal of an Acm group.
Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-D-Cys(Trt)-OH
This protocol outlines the manual solid-phase synthesis steps for incorporating a single Fmoc-D-Cys(Trt)-OH residue into a growing peptide chain on a resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-D-Cys(Trt)-OH (3-5 equivalents) with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 1-5 minutes. To minimize racemization, coupling can also be performed with carbodiimides like DIPCDI in the presence of an additive like Oxyma Pure without a pre-activation step.[4][6]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next synthesis cycle.
Protocol 2: Cleavage and Deprotection of a Cys(Trt)-Containing Peptide
This protocol describes the final step of cleaving the synthesized peptide from the resin, which simultaneously removes the acid-labile Trt group and other side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and effective cocktail for Trt deprotection is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). The inclusion of a silane scavenger like triisopropylsilane (TIS) in a cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is highly effective at irreversibly quenching the reactive trityl cation, preventing side reactions.[4][8][9]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Collection and Washing: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Orthogonal Deprotection of Cys(Acm) and Disulfide Bond Formation
This protocol outlines the removal of the Acm group from a purified peptide and subsequent disulfide bond formation. This is typically performed after the peptide has been cleaved from the resin with the Acm group intact.
-
Peptide Dissolution: Dissolve the purified Acm-protected peptide in a solvent mixture, such as 40% aqueous acetic acid, to a final peptide concentration of 10⁻³ to 10⁻⁴ M. A dilute solution favors intramolecular disulfide bond formation.
-
Iodine Treatment: Prepare a solution of iodine (I₂) in a suitable solvent (e.g., methanol or acetic acid). Add the iodine solution dropwise to the stirred peptide solution until a persistent yellow-brown color is observed, indicating an excess of iodine. This typically requires a 10- to 50-fold excess of iodine.[6][7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by analytical RP-HPLC. The reaction is typically complete within 30-120 minutes.
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.
-
Purification: Purify the cyclized peptide by RP-HPLC to remove salts and any remaining byproducts.
Visualizing Orthogonal Strategies and Workflows
Diagrams are invaluable for illustrating the logical flow of complex synthetic pathways. The following diagrams, generated using Graphviz, depict the orthogonal relationship of common cysteine protecting groups and a typical experimental workflow.
Caption: Orthogonal deprotection for regioselective disulfide bond formation.
Caption: Experimental workflow for SPPS using Fmoc-D-Cys(Trt)-OH.
Conclusion
The selection of an appropriate cysteine protection strategy is a critical determinant in the successful synthesis of complex peptides. This compound remains a robust and widely used building block, particularly for the synthesis of peptides requiring a free thiol upon final cleavage. Its cost-effectiveness and straightforward deprotection protocol are significant advantages. However, for syntheses where racemization is a major concern, or where complex disulfide bond architectures necessitate a truly orthogonal approach, alternatives such as H-D-Cys(Acm)-OH, H-D-Cys(Mmt)-OH, and the newer generation H-D-Cys(Thp)-OH offer superior performance in minimizing side reactions. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in designing their peptide synthesis strategies, ultimately leading to higher purity, better yields, and the successful development of novel peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
A Comparative Guide to the Characterization of Impurities in H-D-Cys(Trt)-OH Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical and chemical purity of protected amino acids is paramount in the synthesis of peptide-based therapeutics. H-D-Cys(Trt)-OH, a critical building block for incorporating D-cysteine to enhance peptide stability against enzymatic degradation, can contain various impurities arising from its synthesis and purification. This guide provides a comparative analysis of common impurities, detailed experimental protocols for synthesis and characterization, and a discussion of purification strategies to ensure the quality of this essential reagent.
Impurity Profile and Quantitative Analysis
The synthesis of this compound can lead to several process-related impurities. The most common of these are the L-enantiomer, unreacted starting materials, and oxidation byproducts. The choice of synthesis and purification methodology directly impacts the final purity of the product.
Table 1: Comparison of Common Impurities in this compound Synthesis
| Impurity | Structure | Typical Origin | Method of Analysis | Typical Specification |
| H-L-Cys(Trt)-OH | Enantiomer of the desired product | Racemization during synthesis or presence of L-cysteine in the starting material. | Chiral HPLC | ≤ 0.2% |
| D-Cysteine | Unreacted starting material | Incomplete reaction during the S-tritylation step. | HPLC, Amino Acid Analysis | ≤ 0.5% |
| Triphenylmethanol | Unreacted starting material | Excess reagent used in the S-tritylation reaction. | HPLC, NMR | ≤ 0.5% |
| S-Trityl-D-cysteine sulfoxide | Oxidation of the final product | Exposure to atmospheric oxygen or oxidizing agents during synthesis or storage. | HPLC, Mass Spectrometry | ≤ 0.5% |
| D-Cystine | Oxidative dimerization of the starting material | Oxidation of unreacted D-cysteine. | HPLC, Amino Acid Analysis | ≤ 0.5% |
Experimental Protocols
Synthesis of this compound (TFA-mediated)
This protocol describes a common method for the S-tritylation of D-cysteine using triphenylmethanol in the presence of trifluoroacetic acid (TFA).
Materials:
-
D-cysteine
-
Triphenylmethanol
-
Trifluoroacetic acid (TFA)
-
Anhydrous diethyl ether
-
4 N Sodium hydroxide (NaOH) solution
-
10% Sodium acetate solution
Procedure:
-
In a round-bottom flask, dissolve D-cysteine (1.0 eq) in trifluoroacetic acid with stirring at room temperature.
-
Add triphenylmethanol (1.0 eq) to the solution and continue stirring at room temperature for 2 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add anhydrous diethyl ether to precipitate the product.
-
While stirring vigorously, slowly add 4 N NaOH solution dropwise to adjust the pH to approximately 4-5.
-
Add 10% sodium acetate solution to stabilize the pH between 5 and 6 and continue stirring for 1 hour.
-
Filter the resulting precipitate and wash the filter cake with anhydrous diethyl ether.
-
Dry the white, powdery product under vacuum.
Alternative Synthesis using Trityl Chloride
An alternative approach involves the reaction of D-cysteine with trityl chloride in a solvent such as acetic acid. This method avoids the use of the highly corrosive trifluoroacetic acid as the primary solvent.
Analytical Method for Purity Assessment by HPLC
This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of this compound and its common impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Analysis:
-
Inject the sample onto the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Chiral Purity Analysis by HPLC
To quantify the L-enantiomer impurity, a chiral HPLC method is required. This typically involves a chiral stationary phase or pre-column derivatization with a chiral reagent to separate the enantiomers.[1]
Comparison of Purification Methods
The final purity of this compound is highly dependent on the purification method employed.
Table 2: Comparison of Purification Techniques
| Method | Principle | Advantages | Disadvantages |
| Precipitation/Crystallization | Differences in solubility between the product and impurities in a given solvent system. | Cost-effective, scalable, and efficient for removing highly soluble or insoluble impurities.[2] | May not effectively remove impurities with similar solubility to the product. Purity may be lower than that achieved by chromatography. |
| Column Chromatography | Differential partitioning of the product and impurities between a stationary phase and a mobile phase. | High resolution, capable of separating closely related impurities to achieve very high purity (>99%). | More expensive and less scalable than crystallization, requires the use of significant volumes of solvents. |
For achieving the high purity required for pharmaceutical applications, a combination of precipitation to remove bulk impurities followed by a final purification step using column chromatography is often employed.
Visualizing the Workflow and Impurity Relationships
Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Impurity Formation Pathways
Caption: Logical relationships of impurity formation from starting materials and the final product.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of H-D-Cys(Trt)-OH for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially concerning the handling and disposal of chemical reagents. This guide provides comprehensive, step-by-step procedures for the proper disposal of H-D-Cys(Trt)-OH, ensuring laboratory safety and regulatory compliance. While this compound may not be classified as a hazardous substance, it is prudent to manage its disposal as chemical waste.
Safety and Handling Profile
| Property | Information |
| GHS Pictogram | Warning |
| GHS Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Molecular Formula | C₂₂H₂₁NO₂S |
| Molecular Weight | 363.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO. |
Experimental Protocol for Disposal
The following protocol outlines the detailed methodology for the safe disposal of this compound waste.
Materials Required:
-
Designated, leak-proof hazardous waste containers (for solid and liquid waste)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles with side shields
-
Lab coat
-
Procedure:
-
Waste Segregation:
-
Solid Waste: Collect all solid materials contaminated with this compound, including weighing paper, contaminated gloves, and pipette tips, in a designated, leak-proof hazardous waste container labeled for solid chemical waste.[1]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.[1]
-
-
Container Labeling:
-
Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, to await pickup.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule the collection and proper disposal of the waste.[2]
-
Under no circumstances should this compound or its solutions be disposed of down the drain.
-
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling H-D-Cys(Trt)-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is of paramount importance. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for H-D-Cys(Trt)-OH. While some suppliers do not classify this compound as a hazardous substance, it is crucial to handle all laboratory chemicals with appropriate caution to minimize exposure and risk.[1][2]
Personal Protective Equipment (PPE) and Handling Summary
Proper handling of this compound requires adherence to specific safety measures to ensure a safe laboratory environment.[3] The following table summarizes the recommended PPE and handling practices.
| Parameter | Specification | Source |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. | [3][4] |
| Skin Protection | Impervious clothing and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use a proper removal technique. | [1][3][4] |
| Respiratory Protection | A dust mask should be worn when handling large quantities. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | [3][5][6] |
| Handling | Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. | [3][6] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. | [1][3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.[1]
1. Preparation and Weighing:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of any dust.[1][5]
-
Use a tared weigh boat and appropriate spatulas to handle the compound.
2. Dissolution:
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
If using a solvent such as DMSO, be aware of its own handling requirements.[7]
3. Reaction and Incubation:
-
For synthetic procedures, such as peptide synthesis, follow established protocols for coupling reactions.[8]
-
Ensure that all reaction vessels are properly labeled.
4. Post-Handling and Cleanup:
-
After handling, wash hands thoroughly with soap and water.[6]
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.[5]
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.[1] Do not pour the chemical or its solutions down the drain.[9]
| Waste Type | Disposal Protocol | Source |
| Unused Compound | Dispose of as chemical waste in a properly labeled and sealed container. | [1][2][9] |
| Contaminated Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container. | [3][5][9] |
| Liquid Waste (Solutions) | Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. | [1][9] |
| Empty Containers | Triple rinse the empty container with a suitable solvent. The rinsate should be collected as liquid waste. The clean container can then be disposed of in regular trash or recycling, in accordance with institutional policy. | [2] |
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and proper disposal.[3][9]
Experimental Workflow Visualization
The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.
Caption: Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
